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  • Product: 2-((Phenoxymethyl)sulfonyl)aniline
  • CAS: 2199871-36-6; 51765-51-6

Core Science & Biosynthesis

Foundational

Preliminary In Vitro Toxicity Profiling of 2-((Phenoxymethyl)sulfonyl)aniline for Early-Stage Drug Development

An In-Depth Technical Guide: Abstract The transition of a new chemical entity (NCE) from discovery to a viable drug candidate is fraught with challenges, with unforeseen toxicity being a primary cause of late-stage attri...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide:

Abstract

The transition of a new chemical entity (NCE) from discovery to a viable drug candidate is fraught with challenges, with unforeseen toxicity being a primary cause of late-stage attrition.[1] This guide provides a comprehensive framework for conducting a preliminary in vitro toxicity assessment of the novel compound, 2-((Phenoxymethyl)sulfonyl)aniline. As no public toxicity data for this specific molecule currently exists, this document serves as a strategic protocol for generating the foundational safety data essential for informed decision-making in early-stage drug development. We will detail the rationale, step-by-step protocols, and data interpretation for a tiered screening approach encompassing cytotoxicity, genotoxicity, and metabolic stability. This strategy is designed to efficiently identify potential liabilities, conserve resources, and align with the principles of reducing, refining, and replacing animal testing (the 3Rs).

Introduction and Strategic Rationale

In modern drug discovery, the early identification of potential safety issues is paramount. In vitro toxicity assays serve as a critical, cost-effective, and high-throughput method to de-risk compounds before they advance to more resource-intensive preclinical and clinical stages.[2][3] This guide focuses on establishing a baseline toxicity profile for 2-((Phenoxymethyl)sulfonyl)aniline, a compound for which this information is not publicly available.

Our proposed testing cascade is built on a foundation of scientific rigor and regulatory expectations, prioritizing assays that provide actionable data on the most common mechanisms of drug-induced toxicity. The causality behind this tiered approach is to first establish a baseline for cell death (cytotoxicity), then investigate specific, high-consequence liabilities like DNA damage (genotoxicity), and finally, to understand the compound's metabolic fate, which can profoundly influence its toxicity and efficacy profile.[4][5]

Test Article: 2-((Phenoxymethyl)sulfonyl)aniline

Before initiating any biological assessment, a thorough characterization of the test article is essential for reproducibility and data integrity.

PropertyValueSource(s)
IUPAC Name 2-((Phenoxymethyl)sulfonyl)anilineN/A
CAS Number 2199871-36-6; 51765-51-6[6]
Molecular Formula C₁₃H₁₃NO₃SInferred
Appearance (To be determined)N/A
Purity ≥95% (Recommended)N/A
Solubility (To be determined in relevant solvents, e.g., DMSO)N/A

Note: The compound's purity and solubility must be empirically determined and documented before preparing stock solutions for biological assays. Impurities can confound results, and poor solubility can lead to inaccurate dosing.

Tier 1: General Cytotoxicity Assessment via Neutral Red Uptake (NRU) Assay

Expertise & Rationale: The first step is to determine the concentration range at which 2-((Phenoxymethyl)sulfonyl)aniline causes general cell death. The Neutral Red Uptake (NRU) assay is selected for its simplicity, low cost, and mechanistic relevance. It assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of living cells. A compromised plasma membrane or lysosomal instability, common indicators of cytotoxicity, results in decreased dye uptake. This assay provides the half-maximal inhibitory concentration (IC50), a critical parameter for dosing in subsequent, more complex assays like the genotoxicity screen.

Experimental Workflow: Cytotoxicity Screening

G prep Prepare Compound Stock (e.g., 100 mM in DMSO) dose Dose Cells with Serial Dilutions of 2-((Phenoxymethyl)sulfonyl)aniline prep->dose seed Seed Cells in 96-Well Plate (e.g., HepG2 at 1x10^4 cells/well) incubate1 Incubate 24h (37°C, 5% CO2) seed->incubate1 incubate1->dose incubate2 Incubate 24-72h (Exposure Period) dose->incubate2 nru Add Neutral Red Medium (50 µg/mL) incubate2->nru incubate3 Incubate 3h nru->incubate3 wash Wash Cells with PBS incubate3->wash extract Add Desorb Solution (1% Acetic Acid, 50% Ethanol) wash->extract read Read Absorbance (540 nm) extract->read analyze Calculate % Viability and Determine IC50 read->analyze

Caption: Workflow for the Neutral Red Uptake (NRU) cytotoxicity assay.

Detailed Protocol: NRU Assay
  • Cell Culture: Culture human hepatocarcinoma cells (HepG2) in appropriate media (e.g., EMEM with 10% FBS) until ~80% confluent. HepG2 cells are chosen as they are of human liver origin, a primary site of drug metabolism.[7]

  • Cell Seeding: Trypsinize, count, and seed cells into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2X working stock of 2-((Phenoxymethyl)sulfonyl)aniline by performing serial dilutions in culture media from the main stock (e.g., in DMSO). Ensure the final DMSO concentration in the well is ≤0.5% to avoid solvent toxicity. Include vehicle control (media + DMSO) and positive control (e.g., Doxorubicin) wells.

  • Dosing: Remove the seeding media from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells.

  • Exposure: Incubate the plate for an appropriate exposure time (e.g., 24 or 48 hours).

  • Dye Incubation: Prepare Neutral Red working solution (50 µg/mL in media). Remove the dosing media, wash once with PBS, and add 100 µL of the NRU solution to each well. Incubate for 3 hours.

  • Dye Extraction: Remove the NRU solution, wash gently with PBS, and add 150 µL of desorb solution (1% acetic acid, 50% ethanol) to each well. Shake for 10 minutes to extract the dye.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate percent viability relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression.

Data Presentation & Interpretation

The primary output is the IC50 value, which represents the concentration of the compound that inhibits 50% of cell viability.

Table 1: Hypothetical Cytotoxicity Data for 2-((Phenoxymethyl)sulfonyl)aniline

Concentration (µM)% Viability (Mean ± SD)
0 (Vehicle)100 ± 4.5
198.2 ± 5.1
595.6 ± 3.9
1088.1 ± 6.2
2565.4 ± 7.8
5049.8 ± 5.5
10021.3 ± 4.1
Calculated IC50 ~50 µM

Trustworthiness: A compound with an IC50 < 10 µM is often flagged as highly cytotoxic, warranting caution. An IC50 > 100 µM suggests low general cytotoxicity. This value is crucial for guiding the concentration selection in the subsequent genotoxicity assay to avoid assessing DNA damage at overtly cytotoxic concentrations, which can produce misleading results.[8]

Tier 2: Genotoxicity Assessment via In Vitro Micronucleus Assay

Expertise & Rationale: Genotoxicity testing is a regulatory requirement and a critical component of safety assessment, as DNA damage can lead to carcinogenesis or inherited genetic diseases.[8][9] The in vitro micronucleus assay is the gold standard for this purpose. It detects both clastogens (agents that cause chromosome breaks) and aneugens (agents that cause chromosome loss/gain).[2] Micronuclei are small, extranuclear bodies formed during cell division from chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei.[2] The assay is conducted with and without an exogenous metabolic activation system (e.g., rat liver S9 fraction) to determine if metabolites of the parent compound are genotoxic.

Experimental Workflow: In Vitro Micronucleus Assay

G culture Culture Cells (e.g., TK6 or CHO-K1) treat Treat Cells with Compound (± S9 Metabolic Activation) culture->treat incubate1 Short Exposure (3-6h) + 1.5-2 Cell Cycles Recovery treat->incubate1 cytoB Add Cytochalasin B (Blocks Cytokinesis) incubate1->cytoB harvest Harvest Cells cytoB->harvest stain Stain with DNA Dye (e.g., Acridine Orange or DAPI) harvest->stain score Score Binucleated Cells for Micronuclei (MN) via Microscopy or Flow Cytometry stain->score analyze Statistical Analysis (Compare to Vehicle Control) score->analyze

Caption: Workflow for the in vitro micronucleus genotoxicity assay.

Detailed Protocol: In Vitro Micronucleus Assay
  • Cell Culture: Use a suitable mammalian cell line, such as human lymphoblastoid TK6 cells or Chinese Hamster Ovary (CHO) cells.

  • Dose Selection: Based on the Tier 1 cytotoxicity data, select a minimum of three analyzable concentrations. The highest concentration should induce ~50-60% cytotoxicity or be 10 mM (or the limit of solubility), whichever is lower.

  • Treatment: Seed cells and treat with 2-((Phenoxymethyl)sulfonyl)aniline for a short duration (e.g., 3-6 hours) in two parallel experiments: one with and one without S9 metabolic activation mix. Include vehicle and positive controls (e.g., Mitomycin-C for -S9, Cyclophosphamide for +S9).

  • Recovery: After the treatment period, wash the cells and re-suspend them in fresh media containing Cytochalasin B. This agent inhibits cytokinesis, causing cells that have completed mitosis to become binucleated, which simplifies scoring.

  • Incubation: Allow cells to grow for another 1.5 to 2 normal cell cycle lengths to allow for the expression of micronuclei.

  • Harvesting and Staining: Harvest the cells, treat with a hypotonic solution, fix, and drop them onto microscope slides. Stain with a DNA-specific dye (e.g., DAPI or Giemsa).

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

Data Presentation & Interpretation

Table 2: Hypothetical Genotoxicity Data for 2-((Phenoxymethyl)sulfonyl)aniline (-S9)

Concentration (µM)% Cytotoxicity# Binucleated Cells Scored# Micronucleated Cells% MN Cells (Mean ± SD)Fold Increase vs. Vehicle
0 (Vehicle)02000251.25 ± 0.31.0
12.5152000281.40 ± 0.41.1
25352000653.25 ± 0.82.6
50552000984.90 ± 1.13.9

*Statistically significant increase (p < 0.05)

Trustworthiness: A reproducible and statistically significant dose-dependent increase in micronuclei frequency in either the presence or absence of S9 would classify the compound as a potential in vitro genotoxin. Such a finding is a significant safety flag that requires careful consideration and likely further, more complex testing. The aniline substructure itself is known to have genotoxic potential in vivo, making this a particularly important endpoint to evaluate.[10][11]

Tier 3: Metabolic Stability Assessment

Expertise & Rationale: A compound's susceptibility to metabolism is a key determinant of its pharmacokinetic profile, including its half-life and bioavailability.[4] Poor metabolic stability can lead to rapid clearance and insufficient drug exposure, while very high stability can lead to accumulation and potential toxicity.[12] This assay measures the rate at which the test compound is depleted when incubated with liver enzymes. Human liver microsomes are a subcellular fraction containing a high concentration of Phase I drug-metabolizing enzymes (e.g., Cytochrome P450s) and are a cost-effective, standard tool for this assessment.[5][13]

Experimental Workflow: Microsomal Metabolic Stability

G prep_cpd Prepare Compound Solution (e.g., 1 µM in buffer) start_rxn Initiate Reaction: Add Compound to Microsome Mix prep_cpd->start_rxn prep_mic Prepare Microsome/NADPH Mix (Human Liver Microsomes + NADPH) preincubate Pre-incubate Microsome Mix at 37°C prep_mic->preincubate preincubate->start_rxn sample Sample at Time Points (0, 5, 15, 30, 60 min) start_rxn->sample quench Quench Reaction (e.g., with cold Acetonitrile) sample->quench analyze Analyze Samples by LC-MS/MS (Quantify Parent Compound) quench->analyze calc Calculate % Remaining, t1/2, and CLint analyze->calc

Caption: Workflow for the in vitro metabolic stability assay using liver microsomes.

Detailed Protocol: Metabolic Stability Assay
  • Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer. Prepare a separate solution of the NADPH cofactor.

  • Reaction Initiation: Pre-warm the microsome mixture to 37°C. Add 2-((Phenoxymethyl)sulfonyl)aniline to the mixture to a final concentration of 1 µM. Initiate the metabolic reaction by adding the NADPH solution.

  • Time-Course Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and immediately add it to a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.

  • Control Reactions: Run parallel incubations without NADPH to control for non-enzymatic degradation and without the test compound as a background control. Include a positive control compound with known metabolic properties (e.g., Verapamil - high clearance; Warfarin - low clearance).

  • Sample Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural log of the percent of parent compound remaining versus time. The slope of the linear portion of this curve is the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).

Data Presentation & Interpretation

Table 3: Hypothetical Metabolic Stability Data for 2-((Phenoxymethyl)sulfonyl)aniline

Time (min)% Parent Compound Remaining (Mean)
0100
592.1
1578.5
3060.2
6035.8
Calculated t½ (min) ~45
Calculated CLint (µL/min/mg) ~30.8

Trustworthiness: The in vitro half-life provides a direct measure of stability. Compounds are often binned into categories:

  • High Clearance (t½ < 30 min): May have poor in vivo bioavailability.

  • Moderate Clearance (t½ 30-60 min): Often considered acceptable.

  • Low Clearance (t½ > 60 min): Likely to have good bioavailability but may risk accumulation.

A half-life of ~45 minutes suggests moderate metabolic stability, providing a good starting point for further development.

Data Synthesis and Decision-Making Framework

The true power of this tiered approach lies in the integration of all three data streams. A Senior Application Scientist must synthesize these results to provide a holistic preliminary risk assessment.

G start 2-((Phenoxymethyl)sulfonyl)aniline cytotox Tier 1: Cytotoxicity (NRU Assay) start->cytotox decision1 IC50 > 10 µM? cytotox->decision1 genotox Tier 2: Genotoxicity (Micronucleus Assay) decision2 Genotox Negative? genotox->decision2 metstab Tier 3: Metabolic Stability (Microsomal Assay) decision3 Acceptable Stability? (t1/2 > 30 min) metstab->decision3 decision1->genotox Yes stop High Risk: Terminate or Redesign decision1->stop No decision2->metstab Yes decision2->stop No proceed Favorable Profile: Proceed to Advanced Studies decision3->proceed Yes caution Moderate Risk: Consider SAR, Further Investigation decision3->caution No

Caption: Integrated decision-making framework based on tiered in vitro data.

This framework illustrates a logical progression. A compound that is highly cytotoxic (IC50 < 10 µM) or clearly genotoxic presents a high barrier to further development. A compound with low cytotoxicity and no genotoxic signal but poor metabolic stability might be a candidate for chemical modification to improve its pharmacokinetic properties rather than outright termination. A compound that passes all three tiers with favorable results, as in our hypothetical example, becomes a strong candidate for progression into more advanced preclinical studies.

References

  • Title: In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling Source: IntechOpen URL: [Link]

  • Title: In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes Source: Bio-protocol URL: [Link]

  • Title: Metabolic stability screen for drug discovery using cassette analysis and column switching Source: PubMed URL: [Link]

  • Title: Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development Source: Pharmacological Reports URL: [Link]

  • Title: In Vitro Metabolic Stability Source: Creative Bioarray URL: [Link]

  • Title: In Vitro Cytotoxicity Assays Source: LifeNet Health LifeSciences URL: [Link]

  • Title: In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages Source: SciSpace URL: [Link]

  • Title: In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening Source: PMC (PubMed Central) URL: [Link]

  • Title: Integrated Genotoxicity Testing of three anti-infective drugs using the TGx-DDI transcriptomic biomarker and high-throughput CometChip® assay in TK6 cells Source: PMC (PubMed Central) URL: [Link]

  • Title: In Vitro Cytotoxicity Assay Source: Alfa Cytology URL: [Link]

  • Title: In Vitro Cytotoxicity Assays: Applications in Drug Discovery Source: Kosheeka URL: [Link]

  • Title: Updates to OECD in vitro and in chemico test guidelines Source: PETA Science Consortium International e.V. URL: [Link]

  • Title: ECVAM in vitro toxicity tests included in OECD testing recommendations Source: CORDIS URL: [Link]

  • Title: Guidelines for the Testing of Chemicals Source: OECD URL: [Link]

  • Title: In Vitro Genotoxicity Study Source: Creative Biolabs URL: [Link]

  • Title: Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests Source: OECD URL: [Link]

  • Title: 2-((Phenoxymethyl)sulfonyl)aniline Source: Autech Scientific URL: [Link]

  • Title: In vitro assays for developmental neurotoxicity Source: OECD URL: [Link]

  • Title: Other Genetic Toxicology Assays Source: Inotiv URL: [Link]

  • Title: SIDS Initial Assessment Report For SIAM 10: Aniline Source: OECD-HPV URL: [Link]

  • Title: SCOEL/REC/153 Aniline Recommendation from the Scientific Committee on Occupational Exposure Limits Source: ResearchGate URL: [Link]

  • Title: Aniline and its salts - Evaluation statement Source: Australian Government Department of Health and Aged Care URL: [Link]

  • Title: In-vivo and in-vitro toxicity evaluation of 2,3-dimethylquinoxaline: An antimicrobial found in a traditional herbal medicine Source: PLOS ONE URL: [Link]

  • Title: Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues Source: MDPI URL: [Link]

Sources

Exploratory

2-((Phenoxymethyl)sulfonyl)aniline CAS registry number and safety data sheet

As a Senior Application Scientist, I frequently encounter the challenge of navigating fragmented or contradictory chemical data, particularly when dealing with specialized intermediates in drug discovery. 2-((Phenoxymeth...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of navigating fragmented or contradictory chemical data, particularly when dealing with specialized intermediates in drug discovery. 2-((Phenoxymethyl)sulfonyl)aniline is a prime example of a high-value synthetic building block that requires rigorous structural disambiguation, precise handling, and highly chemoselective synthetic strategies.

This whitepaper provides an authoritative, in-depth technical guide to the chemical identity, safety protocols, and synthetic methodologies associated with 2-((Phenoxymethyl)sulfonyl)aniline, designed specifically for researchers and drug development professionals.

Chemical Identity & Isomeric Disambiguation

A pervasive issue in commercial chemical databases is the conflation of 2-((Phenoxymethyl)sulfonyl)aniline with its structural isomer, N-(2-phenoxyphenyl)methanesulfonamide (also known as Nimesulide Impurity B). Many suppliers incorrectly list the CAS registry number 51765-51-6 for both compounds[1]. However, rigorous structural validation confirms that the correct CAS number for 2-((Phenoxymethyl)sulfonyl)aniline is 2199871-36-6 [2].

While both molecules share the molecular formula C13H13NO3S, their distinct connectivity drastically alters their pharmacological profiles, pKa, and downstream reactivity. The title compound features an aniline moiety and a sulfone linked to a phenoxy group via a methylene bridge, making it an ideal precursor for complex sulfonamide-based therapeutics.

Table 1: Physicochemical Properties[2]

PropertyValue
IUPAC Name 2-(phenoxymethylsulfonyl)aniline
Verified CAS Registry Number 2199871-36-6
Erroneous/Isomer CAS 51765-51-6
Molecular Formula C13H13NO3S
Molecular Weight 263.31 g/mol
Topological Polar Surface Area (TPSA) 69.39 Ų
LogP 2.079
Purity Standard ≥ 98%
Storage Conditions Sealed in dry, 2-8°C

Safety Data Sheet (SDS) & Handling Protocols

Sourced from authoritative safety data[3], 2-((Phenoxymethyl)sulfonyl)aniline requires stringent handling protocols. The presence of the aniline moiety introduces potential hematotoxicity (methemoglobinemia) upon systemic absorption, while the sulfone group can act as a mild dermal irritant.

Table 2: GHS Safety Data & Precautionary Protocols

Hazard ClassGHS StatementPrecautionary Protocol
Acute Toxicity (Oral) H302: Harmful if swallowedP264: Wash skin thoroughly after handling. Do not eat/drink in the lab.
Skin Corrosion/Irritation H315: Causes skin irritationP280: Wear protective nitrile gloves and a chemically resistant lab coat.
Serious Eye Damage H319: Causes serious eye irritationP305+P351+P338: Rinse cautiously with water for several minutes.
Respiratory Toxicity H335: May cause respiratory irritationP261: Avoid breathing dust. Handle exclusively within a certified fume hood.

Spill Management (Self-Validating Protocol): In the event of a powder spill, do not dry-sweep. Mist the area lightly with a 10% ethanol/water solution to suppress aerosolization, then wipe with absorbent pads. Validate decontamination by swabbing the area and checking for UV-active residues under a 254 nm lamp.

Synthetic Methodology & Causality

Synthesizing 2-((Phenoxymethyl)sulfonyl)aniline requires a high degree of chemoselectivity. The primary challenge lies in reducing the nitro group to an aniline without cleaving the sensitive ether linkage adjacent to the sulfone.

Step-by-Step Experimental Protocol

Phase 1: Sulfinate Formation

  • Reaction Setup: Dissolve 2-nitrobenzenesulfonyl chloride (1.0 eq) in a biphasic mixture of THF and water (1:1 v/v).

  • Reduction: Slowly add sodium sulfite (Na₂SO₃, 2.0 eq) and sodium bicarbonate (NaHCO₃, 2.0 eq) at 0°C.

    • Causality: Na₂SO₃ is a mild reductant that selectively reduces the sulfonyl chloride to the sulfinate salt without over-reducing it to a thiol. NaHCO₃ neutralizes the generated HCl, preventing the disproportionation of the highly reactive sulfinic acid intermediate.

  • Workup: Concentrate the aqueous layer and wash with ethyl acetate to remove unreacted starting material. Lyophilize the aqueous phase to yield sodium 2-nitrobenzenesulfinate.

Phase 2: Alkylation

  • Reaction Setup: Suspend sodium 2-nitrobenzenesulfinate (1.0 eq) in anhydrous DMF.

  • Electrophile Addition: Add chloromethyl phenyl ether (1.1 eq) dropwise.

    • Safety Note: Chloromethyl ethers are potent alkylating agents and suspected carcinogens; handle exclusively in a fume hood.

  • Heating: Stir the reaction at 80°C for 4 hours.

    • Causality: The polar aprotic solvent (DMF) poorly solvates the sulfinate anion, drastically enhancing its nucleophilicity and driving the Sₙ2 displacement of the chloride.

  • Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The product (1-nitro-2-((phenoxymethyl)sulfonyl)benzene) will appear as a distinct, strongly UV-active spot (R_f ~ 0.4).

Phase 3: Chemoselective Nitro Reduction

  • Béchamp-style Reduction: Dissolve the intermediate in a 4:1 mixture of Ethanol:Water. Add Iron powder (5.0 eq) and Ammonium Chloride (NH₄Cl, 2.0 eq).

  • Reflux: Heat to 80°C for 2 hours.

    • Causality: We deliberately avoid Palladium-catalyzed hydrogenation (Pd/C, H₂) here. The benzylic-like C-O ether bond adjacent to the electron-withdrawing sulfone is highly susceptible to hydrogenolysis. The Fe/NH₄Cl system provides a mild, highly chemoselective reduction of the nitro group to the aniline while leaving the ether linkage perfectly intact.

  • Filtration & Validation: Filter the hot mixture through a pad of Celite to remove iron oxides.

    • Self-Validating Step: The filtrate must transition from a dark, opaque suspension to a clear, pale-yellow solution. This visual cue indicates the complete removal of paramagnetic iron species, which would otherwise broaden and ruin downstream NMR characterization.

  • Purification: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield the target compound.

SynthesisWorkflow A 2-Nitrobenzenesulfonyl Chloride B Sodium 2-Nitrobenzenesulfinate A->B Na2SO3, NaHCO3, H2O, 0°C (Selective Reduction) C 1-Nitro-2-((phenoxymethyl)sulfonyl)benzene B->C Chloromethyl Phenyl Ether DMF, 80°C (SN2 Alkylation) D 2-((Phenoxymethyl)sulfonyl)aniline (Target Compound) C->D Fe, NH4Cl, EtOH/H2O 80°C (Chemoselective Nitro Reduction)

Fig 1: Step-by-step chemoselective synthesis of 2-((Phenoxymethyl)sulfonyl)aniline.

Applications in Drug Discovery

In medicinal chemistry, the aniline moiety of 2-((Phenoxymethyl)sulfonyl)aniline serves as an excellent nucleophile for subsequent derivatization into sulfonamides, amides, or ureas. Because its isomer (Nimesulide Impurity B) is closely related to the NSAID Nimesulide, derivatives of 2-((Phenoxymethyl)sulfonyl)aniline are frequently investigated for their potential to act as selective Cyclooxygenase-2 (COX-2) inhibitors .

By appending sterically bulky or electron-withdrawing groups to the aniline nitrogen, researchers can design molecules that selectively fit into the larger hydrophobic side-pocket of the COX-2 enzyme, thereby halting the conversion of arachidonic acid to inflammatory prostaglandins without disrupting the gastroprotective COX-1 pathway.

COX2Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Substrate Binding PGE2 Prostaglandin E2 (Inflammation & Pain) COX2->PGE2 Oxidation & Isomerization Drug Sulfonamide Derivative (Synthesized from Target) Drug->COX2 Competitive Inhibition

Fig 2: Mechanism of COX-2 inhibition by downstream sulfonamide derivatives.

Analytical Characterization Standards

To ensure the integrity of the synthesized or purchased compound, the following analytical benchmarks should be met:

  • LC-MS (ESI+): Expected pseudo-molecular ion [M+H]⁺ at m/z 264.06.

  • ¹H NMR (400 MHz, CDCl₃): Look for a distinct broad singlet integrating to 2H around 4.8–5.2 ppm (aniline -NH₂), and a sharp singlet integrating to 2H around 4.6 ppm corresponding to the methylene bridge (-CH₂-) flanked by the sulfone and ether oxygen. The absence of the methylene peak indicates failure of the alkylation step.

References

Sources

Foundational

crystallographic data and X-ray diffraction of 2-((Phenoxymethyl)sulfonyl)aniline

An In-Depth Technical Guide to the Crystallographic Analysis of 2-((Phenoxymethyl)sulfonyl)aniline Abstract This technical guide provides a comprehensive overview of the methodologies involved in the crystallographic ana...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystallographic Analysis of 2-((Phenoxymethyl)sulfonyl)aniline

Abstract

This technical guide provides a comprehensive overview of the methodologies involved in the crystallographic analysis of the novel compound 2-((Phenoxymethyl)sulfonyl)aniline. While a definitive crystal structure for this specific molecule is not yet publicly available, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals on how to approach its structural elucidation via single-crystal X-ray diffraction. The guide covers the entire workflow, from synthesis and crystal growth to data collection, structure solution, and refinement, drawing upon established principles and data from structurally related molecules to illustrate the process.

Introduction: The Significance of Structural Elucidation

In the fields of medicinal chemistry and materials science, a thorough understanding of a molecule's three-dimensional structure is fundamental.[1][2] Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and atomic positions.[1][2][3] This detailed structural information is invaluable for understanding a compound's physical and chemical properties, guiding drug design, and ensuring the consistency of pharmaceutical materials.[4][5] 2-((Phenoxymethyl)sulfonyl)aniline, with its potential applications as a pharmaceutical intermediate, presents a compelling case for detailed structural characterization.[6][7] This guide will walk through the theoretical and practical considerations for determining its crystal structure.

Synthesis and Crystal Growth: The Foundation of Quality Data

The journey to a high-resolution crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.

Synthesis of 2-((Phenoxymethyl)sulfonyl)aniline

The synthesis of 2-((Phenoxymethyl)sulfonyl)aniline can be approached through several synthetic routes. One plausible method involves the reaction of 2-aminothiophenol with a suitable phenoxymethylating agent followed by oxidation of the sulfide to the sulfone, or by direct sulfonylation of a phenoxymethylaniline precursor. A reported method for a similar compound involves reacting o-aminodiphenyl ether with methanesulfonyl chloride.[6]

Hypothetical Synthetic Protocol:

  • Starting Materials: 2-Aminobenzenesulfonamide and phenoxymethyl chloride.

  • Reaction: In a suitable solvent such as N,N-dimethylformamide (DMF), 2-aminobenzenesulfonamide is deprotonated with a non-nucleophilic base (e.g., sodium hydride).

  • Alkylation: Phenoxymethyl chloride is added to the reaction mixture and stirred at room temperature until the reaction is complete (monitored by TLC).

  • Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield pure 2-((Phenoxymethyl)sulfonyl)aniline.

Growing Diffraction-Quality Single Crystals

Obtaining single crystals of sufficient size and quality is often the most challenging step. The goal is to grow a crystal that is a single, ordered lattice without significant defects.

Common Crystallization Techniques:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to crystal formation.

  • Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed container that holds a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

For 2-((Phenoxymethyl)sulfonyl)aniline, a starting point would be to attempt crystallization from a range of solvents of varying polarity, such as ethanol, acetone, ethyl acetate, or a mixture thereof.

Single-Crystal X-ray Diffraction: From Crystal to Data

Once a suitable single crystal is obtained, the next step is to collect the X-ray diffraction data.[3] This process involves mounting the crystal on a diffractometer and exposing it to a monochromatic X-ray beam.[3][8]

Data Collection Workflow

X-ray Data Collection Workflow cluster_0 Crystal Preparation cluster_1 Data Acquisition cluster_2 Data Processing crystal_selection Select Suitable Crystal mounting Mount on Goniometer Head crystal_selection->mounting centering Center Crystal in X-ray Beam mounting->centering data_collection Collect Diffraction Frames centering->data_collection integration Integrate Reflection Intensities data_collection->integration scaling Scale and Merge Data integration->scaling

Caption: Workflow for single-crystal X-ray diffraction data collection.

Step-by-Step Protocol:

  • Crystal Mounting: A well-formed crystal (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head using a cryoprotectant if data is to be collected at low temperatures.[3]

  • Diffractometer Setup: The mounted crystal is placed on the diffractometer. Modern diffractometers are equipped with sensitive detectors such as CCD or CMOS detectors.[9]

  • Unit Cell Determination: A short series of diffraction images are collected to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: A strategy is devised to collect a complete dataset, ensuring all unique reflections are measured with adequate redundancy. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam.[8]

  • Data Integration and Scaling: After data collection, the raw diffraction images are processed. The intensity of each reflection is integrated, and the data is scaled and corrected for various experimental factors to produce a final reflection file.[10]

Structure Solution and Refinement: Unveiling the Molecular Structure

The processed diffraction data contains the information needed to determine the arrangement of atoms within the crystal.

Structure Solution and Refinement Process

Structure Solution and Refinement start Reflection Data File solve_structure Solve Phase Problem (e.g., Direct Methods) start->solve_structure initial_model Initial Atomic Model solve_structure->initial_model refine_model Least-Squares Refinement initial_model->refine_model difference_map Calculate Difference Fourier Map refine_model->difference_map complete_model Complete the Model (Add H-atoms, etc.) difference_map->complete_model final_refinement Final Refinement Cycles complete_model->final_refinement validation Validate Structure final_refinement->validation validation->refine_model If necessary cif_file Crystallographic Information File (CIF) validation->cif_file

Caption: The iterative process of crystal structure solution and refinement.

Methodology:

  • Structure Solution: The "phase problem" is solved to obtain an initial electron density map. For small molecules, this is typically achieved using direct methods.

  • Model Building: An initial atomic model is built into the electron density map.

  • Structure Refinement: The model is refined against the experimental data using least-squares methods.[11] This iterative process minimizes the difference between the observed and calculated structure factors.

  • Difference Fourier Maps: Difference Fourier maps are calculated to locate missing atoms (like hydrogen atoms) and to identify any regions of unassigned electron density.

  • Anisotropic Refinement: Non-hydrogen atoms are typically refined anisotropically, accounting for their thermal motion in different directions.

  • Hydrogen Atom Treatment: Hydrogen atoms are often placed in calculated positions and refined using a riding model.[11]

  • Validation: The final structure is validated using various metrics, such as the R-factor, goodness-of-fit, and residual electron density, to ensure the model is chemically reasonable and accurately represents the data.[12]

Hypothetical Crystallographic Data for 2-((Phenoxymethyl)sulfonyl)aniline

The following table presents a plausible set of crystallographic data for 2-((Phenoxymethyl)sulfonyl)aniline, based on typical values for similar organic molecules. This data is for illustrative purposes only.

ParameterHypothetical Value
Chemical FormulaC₁₃H₁₃NO₃S
Formula Weight263.31
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)14.3
α (°)90
β (°)105.2
γ (°)90
Volume (ų)1187
Z4
Density (calculated) (g/cm³)1.47
Absorption Coefficient (mm⁻¹)0.25
F(000)552
Crystal Size (mm³)0.25 x 0.20 x 0.15
θ range for data collection (°)2.5 to 28.0
Reflections collected8500
Independent reflections2700 [R(int) = 0.04]
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.120
R indices (all data)R₁ = 0.060, wR₂ = 0.135
Goodness-of-fit on F²1.05

Conclusion

This technical guide has outlined the comprehensive process for the crystallographic analysis of 2-((Phenoxymethyl)sulfonyl)aniline. From the initial synthesis and crystal growth to the final stages of structure refinement and validation, each step is crucial for obtaining a high-quality, reliable crystal structure. The detailed methodologies and workflows presented here provide a robust framework for researchers to successfully elucidate the three-dimensional atomic arrangement of this and other novel compounds, thereby enabling a deeper understanding of their structure-property relationships.

References

  • Single-crystal X-ray Diffraction - SERC (Carleton). (2007, May 17). Retrieved from [Link]

  • Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm. (2026, March 16). Retrieved from [Link]

  • Single Crystal X-Ray Diffraction - Pulstec USA. (2023, October 25). Retrieved from [Link]

  • What is Single Crystal X-ray Diffraction? - YouTube. (2020, November 20). Retrieved from [Link]

  • Single Crystal X-Ray Diffraction and Structure Analysis. Retrieved from [Link]

  • Rietveld re®nement guidelines. Retrieved from [Link]

  • Protein XRD Protocols - X-ray Diffraction Data Processing. Retrieved from [Link]

  • X-ray Diffraction Data for Refinement and Deposition. Retrieved from [Link]

  • X-ray Diffraction Protocols and Methods | Springer Nature Experiments. Retrieved from [Link]

  • CN102557994A - The synthetic method of 2-phenoxymethanesulfonanilide - Google Patents.
  • 12: Refining X-ray Crystal Structures - Books - The Royal Society of Chemistry. (2019, July 24). Retrieved from [Link]

  • (PDF) 2-(Phenylsulfanyl)aniline - ResearchGate. Retrieved from [Link]

  • New route for the synthesis of N-alkyl-2-(phenylsulfonyl)anilines - ResearchGate. Retrieved from [Link]

  • X-ray Powder Diffraction (XRPD) - Improved Pharma. (2024, May 29). Retrieved from [Link]

  • X-ray Diffraction III: Pharmaceutical Applications - Moodle@Units. (2001, July 12). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Comprehensive Application Note: Experimental Methods for the Crystallization of 2-((Phenoxymethyl)sulfonyl)aniline

Target Audience: Researchers, Formulation Scientists, and Process Chemists in Drug Development. Introduction & Physicochemical Rationale The isolation and purification of active pharmaceutical ingredients (APIs) and thei...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Process Chemists in Drug Development.

Introduction & Physicochemical Rationale

The isolation and purification of active pharmaceutical ingredients (APIs) and their critical intermediates rely heavily on highly controlled crystallization processes. This application note details the experimental methodologies for the crystallization of 2-((Phenoxymethyl)sulfonyl)aniline ( C13​H13​NO3​S ).

Note on Nomenclature and Isomerism: In commercial chemical databases, 2-((Phenoxymethyl)sulfonyl)aniline is frequently cross-referenced with its structural isomer, N-(2-phenoxyphenyl)methanesulfonamide (CAS 51765-51-6, also known as Nimesulide Impurity B). While their exact atomic connectivity differs, both share a highly similar physicochemical profile driven by a diaryl ether scaffold and a sulfonamide/aniline hydrogen-bonding network. Because sulfonamide derivatives are notoriously prone to conformational polymorphism (), establishing a robust, self-validating crystallization protocol is critical to ensure batch-to-batch consistency, chemical purity, and predictable downstream compaction behavior.

Solvent Selection & Thermodynamics

The selection of a solvent system dictates the thermodynamic pathway of the crystallization process ().

  • Ethanol (EtOH): Chosen for thermodynamically controlled cooling crystallization. The hydroxyl group of ethanol acts as both a hydrogen bond donor and acceptor, interacting favorably with the sulfonamide and amine moieties. This results in a steep, temperature-dependent solubility curve.

  • Ethyl Acetate (EtOAc) / n-Heptane: Chosen for kinetically driven antisolvent crystallization. EtOAc provides excellent solubility via dipole-dipole interactions, while the non-polar n-heptane rapidly drops the dielectric constant of the medium, forcing supersaturation.

Experimental Protocols

Protocol A: Thermodynamically Controlled Cooling Crystallization (Ethanol)

This method is designed to yield high-purity, thermodynamically stable prismatic crystals.

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of crude 2-((Phenoxymethyl)sulfonyl)aniline in 80 mL of absolute ethanol in a jacketed crystallizer equipped with an overhead stirrer.

  • Heating: Heat the suspension to 60°C under moderate agitation (200 rpm) until complete dissolution is achieved. Hold for 15 minutes.

  • Hot Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE filter to remove insoluble mechanical impurities or dust, which can act as unwanted heterogeneous nucleation sites.

  • Controlled Cooling: Program the crystallizer to cool from 60°C to 5°C at a strict linear rate of -0.5°C/min .

  • Aging: Hold the suspension at 5°C for 2 hours to ensure maximum yield.

  • Isolation: Filter the crystals under vacuum, wash with 15 mL of ice-cold ethanol, and dry in a vacuum oven at 40°C for 12 hours.

Causality & Mechanism: Heating to 60°C ensures the complete destruction of residual solute clusters, preventing unwanted structural templating. The slow cooling rate (-0.5°C/min) is the critical parameter; it maintains the system within the metastable zone, preventing spontaneous primary nucleation. This favors the secondary nucleation and growth of existing nuclei into large, highly pure crystals, minimizing the risk of solvent inclusion.

Self-Validation Checkpoint: Prior to isolation (Step 6), withdraw a 1 mL aliquot of the mother liquor, filter through a 0.22 µm syringe filter, and analyze the solute concentration via UV-Vis spectroscopy. The concentration must plateau, matching the theoretical solubility limit at 5°C. If the concentration remains elevated, thermodynamic equilibrium has not been reached; extend the aging hold time by an additional 2 hours.

Protocol B: Kinetic Antisolvent Crystallization (EtOAc / Heptane)

This method prioritizes rapid yield and is useful when isolating the compound from a synthetic workup stream.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g of the crude compound in 40 mL of Ethyl Acetate at 25°C (ambient temperature).

  • Antisolvent Addition: Using a programmable syringe pump, add 60 mL of n-heptane at a constant rate of 2.0 mL/min under vigorous stirring (400 rpm).

  • Nucleation Pause: See Validation Checkpoint below.

  • Completion: Once all antisolvent is added, age the suspension for 30 minutes at 25°C.

  • Isolation: Vacuum filter the resulting fine crystals, wash with 20 mL of pure n-heptane, and vacuum dry at 40°C for 8 hours.

Causality & Mechanism: The rapid addition of heptane abruptly lowers the solvating power of the mixture, generating a massive supersaturation ratio ( S ). This kinetically drives rapid primary nucleation, producing a high yield of fine, needle-like crystals.

Self-Validation Checkpoint: Monitor the turbidity of the solution during the heptane addition. The exact moment persistent opalescence appears indicates the nucleation threshold. Pause the antisolvent addition for 10 minutes at this exact point. This pause allows the initial crystal bed to form and consume the immediate supersaturation, preventing the compound from "oiling out" (liquid-liquid phase separation) which would trap impurities.

Quantitative Data Presentation

The following table summarizes the expected outcomes of the two validated protocols, allowing for rapid comparison of yield, purity, and crystal habit.

ParameterProtocol A (Cooling)Protocol B (Antisolvent)
Primary Solvent Ethanol (Absolute)Ethyl Acetate
Antisolvent Nonen-Heptane
Temperature Profile 60°C → 5°C (-0.5°C/min)25°C (Isothermal)
Nucleation Mechanism Secondary / Growth-dominatedPrimary / Kinetically-driven
Expected Yield 82 – 85%90 – 94%
Chemical Purity (HPLC) > 99.5%> 98.0%
Crystal Habit PrismaticFine Needles / Plates

Analytical Characterization Workflows

To ensure the integrity of the crystallized product meets pharmaceutical standards (), the following analytical workflow must be executed:

  • X-Ray Powder Diffraction (XRPD): Essential for confirming the polymorphic form. Sulfonamide and aniline derivatives often exhibit conformational polymorphism due to the rotational freedom around the S-N and ether bonds. Compare the diffractogram against reference standards to ensure batch-to-batch structural consistency.

  • Differential Scanning Calorimetry (DSC): Run samples from 25°C to 200°C at 10°C/min. DSC is critical for detecting solvates. For instance, crystallization from ethanol may occasionally yield a solvated form; a broad desolvation endotherm prior to the sharp main melting peak will confirm this, dictating the need for prolonged drying.

  • High-Performance Liquid Chromatography (HPLC): Utilize a C18 reverse-phase column to validate that the chemical purity exceeds the 99.5% threshold required for reference standards.

Visualizations

Workflow A Crude 2-((Phenoxymethyl)sulfonyl)aniline B Dissolution in Primary Solvent (EtOH or EtOAc) at Target Temp A->B C Hot Filtration (Remove Insoluble Impurities) B->C D Supersaturation Generation (Cooling or Antisolvent Addition) C->D E Nucleation & Crystal Growth (Self-Validation Checkpoint) D->E F Vacuum Filtration & Washing E->F G Vacuum Drying (40°C) F->G

Caption: Experimental workflow for the purification and crystallization of the target compound.

Mechanism S1 Undersaturated Solution S2 Supersaturation Generation S1->S2 Thermal/Chemical Gradient S3 Primary Nucleation (Critical Radius) S2->S3 ΔG < 0 S4 Secondary Nucleation & Crystal Growth S3->S4 Solute Depletion S5 Stable Crystalline Lattice S4->S5 Thermodynamic Equilibrium

Caption: Thermodynamic and kinetic logical pathway of the crystallization process.

References

  • Characterization and compaction behaviour of nimesulide crystal forms Source: International Journal of Pharmaceutics, 342(1-2), 137-144. URL:[Link]

  • Crystallization (4th Edition) Source: Butterworth-Heinemann (J.W. Mullin, 2001). URL:[Link]

  • ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products Source: U.S. Food and Drug Administration (FDA). URL:[Link]

Technical Notes & Optimization

Troubleshooting

troubleshooting poor solubility of 2-((Phenoxymethyl)sulfonyl)aniline in aqueous media

Technical Support Center: Troubleshooting the Aqueous Solubility of 2-((Phenoxymethyl)sulfonyl)aniline Overview & Mechanistic Causality 2-((Phenoxymethyl)sulfonyl)aniline (CAS: 51765-51-6) is a sulfonamide derivative cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting the Aqueous Solubility of 2-((Phenoxymethyl)sulfonyl)aniline

Overview & Mechanistic Causality 2-((Phenoxymethyl)sulfonyl)aniline (CAS: 51765-51-6) is a sulfonamide derivative characterized by a highly hydrophobic phenoxymethyl group and a weakly basic primary aniline[1]. In aqueous media at physiological pH (pH 7.4), the aniline moiety (pKa ~4.5) remains un-ionized. The lack of ionization, combined with the extreme lipophilicity of the phenoxymethyl and sulfonyl-aryl groups, drives rapid thermodynamic aggregation and precipitation[2]. Functionally, this places the compound in Biopharmaceutics Classification System (BCS) Class II or IV, where poor dissolution is the rate-limiting step for both in vitro assays and in vivo bioavailability[3].

As a Senior Application Scientist, I have designed this guide to provide field-proven, self-validating methodologies to overcome these solubility barriers without compromising assay integrity.

Section 1: Frequently Asked Questions (Troubleshooting)

Q1: I dissolved the compound in 100% DMSO at 10 mM, but it immediately precipitates when diluted 1:100 into my cell culture media. How do I prevent this? A1: You are experiencing a "solvent-shift precipitation." When the DMSO stock is introduced into the aqueous buffer, the DMSO diffuses into the bulk water faster than the hydrophobic 2-((Phenoxymethyl)sulfonyl)aniline can remain solvated. The local solvent capacity drops below the compound's solubility limit, causing it to crash out[4]. Solution: Transition from a pure solvent approach to an inclusion complexation strategy (e.g., using Cyclodextrins), or use a stepwise co-solvent gradient with a surfactant (like Tween 80) to lower the interfacial tension[5].

Q2: Can I just lower the pH of my buffer to dissolve it? A2: Yes, but with strict caveats. Lowering the pH below 4.0 will protonate the aniline group, converting it into a highly soluble salt[4]. However, this is generally toxic to live cells and can denature proteins in biochemical assays. This approach is only recommended for analytical chemistry workflows (e.g., HPLC mobile phases) where physiological pH is not required.

Q3: I tried mixing a co-solvent (PEG 400) with Cyclodextrin to boost solubility, but the solubility actually decreased. Why? A3: This is a known competitive inhibition phenomenon. While co-solvents and cyclodextrins can sometimes act synergistically, high concentrations of organic co-solvents (like PEG 400 or Ethanol) can compete with the drug for the hydrophobic cavity of the cyclodextrin, displacing the API and causing it to precipitate[6]. If combining them, the co-solvent must be kept to an absolute minimum (<5% v/v)[7].

Section 2: Solubilization Strategy Decision Matrix

Solubilization_Logic Start 2-((Phenoxymethyl)sulfonyl)aniline Insolubility Detected CheckAssay Is assay compatible with low pH (< 4.0)? Start->CheckAssay Acidic Protonate Aniline (pH Adjustment) CheckAssay->Acidic Yes Cosolvent Use PEG400/DMSO Co-solvent System CheckAssay->Cosolvent No Ready Solubilized API Ready for Assay Acidic->Ready Dilution Dilute 1:100 in Aqueous Buffer Cosolvent->Dilution Crash Precipitation (Solvent Shift)? Dilution->Crash Cyclo HP-β-CD Inclusion Complexation Crash->Cyclo Yes Crash->Ready No Cyclo->Ready

Caption: Logical decision matrix for selecting a solubilization strategy.

Section 3: Quantitative Comparison of Solubilization Techniques

Solubilization TechniqueMechanism of ActionTypical Fold-EnhancementCytotoxicity / Assay RiskRecommended Use Case
pH Adjustment (Acidic) Protonates the primary aniline group, increasing molecular polarity.10x - 50xHigh (Low pH is toxic to cells)Analytical chromatography; non-biological assays.
Co-solvency (PEG 400) Reduces interfacial tension between the aqueous phase and hydrophobic solute.50x - 100xModerate (Osmotic stress, solvent toxicity)Animal dosing (oral/IV); assays tolerating up to 2% solvent.
HP-β-CD Complexation Encapsulates the hydrophobic phenoxymethyl moiety in a lipophilic cavity.100x - 500xLow (Biocompatible, reversible binding)Cell-based assays; sensitive biological screens.
Solid Dispersion (PVP) Disrupts the crystalline lattice, forming an amorphous polymer matrix.20x - 100xLowOral formulation development; long-term stability studies.

Section 4: Self-Validating Experimental Protocols

For cell-based assays requiring physiological pH, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) inclusion complexation is the gold standard. HP-β-CD provides a hydrophobic nano-cavity that sequesters the lipophilic phenoxymethyl group while presenting a hydrophilic exterior to the aqueous bulk[].

Protocol: HP-β-CD Inclusion Complexation via Solvent Evaporation

Materials Required:

  • 2-((Phenoxymethyl)sulfonyl)aniline (API)

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Ethanol (Absolute)

  • Milli-Q Water

Step-by-Step Methodology:

  • Molar Ratio Calculation & Weighing: Weigh the API and HP-β-CD to achieve a 1:2 molar ratio.

    • Validation Checkpoint: The excess cyclodextrin ensures complete encapsulation. If a 1:1 ratio is used and the final solution is turbid, uncomplexed API is present.

  • Co-dissolution: Dissolve both powders in a minimal volume of a 50:50 Ethanol/Water mixture under gentle magnetic stirring at 30°C until completely clear.

    • Validation Checkpoint: Complete optical clarity must be achieved here. Any particulate matter indicates degraded API or inaccurate weighing. Do not proceed until clear.

  • Solvent Evaporation: Transfer the solution to a rotary evaporator. Remove the ethanol under reduced pressure at 40°C.

    • Validation Checkpoint: A clear, glassy film should form on the flask. If a powdery, opaque residue forms, phase separation has occurred (failed complexation), likely due to evaporating too quickly.

  • Aqueous Reconstitution: Reconstitute the glassy film in your target aqueous buffer (e.g., PBS pH 7.4) to the desired stock concentration. Vortex gently.

  • Filtration & Verification: Filter the reconstituted solution through a 0.22 µm PVDF syringe filter.

    • Validation Checkpoint: Quantify the filtrate via HPLC. If the measured concentration matches the theoretical yield (>95%), the inclusion complex is stable and ready for downstream assays.

CD_Workflow S1 1. Molar Mixing API + HP-β-CD S2 2. Co-dissolution in Ethanol/Water S1->S2 S3 3. Solvent Evaporation (40°C Vacuum) S2->S3 S4 4. Aqueous Reconstitution S3->S4 S5 5. Filtration & HPLC Verification S4->S5

Caption: Step-by-step workflow for HP-β-CD inclusion complexation.

References

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs Source: Brieflands (May 2021) URL:[Link]

  • A Review: Solubility Enhancement of Poorly Water Soluble Drug Source: International Journal of Pharmaceutical Research and Applications (Jan 2024) URL:[Link]

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug Source: National Institutes of Health (NIH) / PMC (Oct 2016) URL:[Link]

  • Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review Source: International Journal of Pharmaceutical Sciences URL:[Link]

  • A review on solubility enhancement technique for pharmaceutical drugs Source: GSC Online Press (Feb 2024) URL:[Link]

  • Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent Source: ResearchGate (Nov 2017) URL:[Link]

Sources

Optimization

optimizing reaction temperature and time for 2-((Phenoxymethyl)sulfonyl)aniline synthesis

Welcome to the technical support center for the synthesis of 2-((Phenoxymethyl)sulfonyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges as...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-((Phenoxymethyl)sulfonyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with optimizing this specific sulfonylation reaction. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you achieve higher yields, better purity, and more consistent results.

Section 1: Reaction Overview & Mechanism

The synthesis of 2-((Phenoxymethyl)sulfonyl)aniline is a nucleophilic substitution reaction where 2-aminodiphenyl ether (or a related aniline derivative) acts as a nucleophile, attacking the electrophilic sulfur atom of phenoxymethylsulfonyl chloride.[1] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct.[2] The general mechanism proceeds through an addition-elimination pathway.[1]

Optimizing reaction temperature and time is critical. Insufficient heat or time may lead to an incomplete reaction, while excessive conditions can cause the formation of impurities or decomposition of starting materials and products.[3]

ReactionScheme General Reaction Scheme Aniline 2-Anilinophenol Product 2-((Phenoxymethyl)sulfonyl)aniline Aniline->Product SulfonylChloride Phenoxymethylsulfonyl Chloride SulfonylChloride->Product HCl HCl Base Base (e.g., Pyridine, Triethylamine) Base->HCl Neutralizes

Caption: General reaction scheme for sulfonamide synthesis.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for temperature and time for this sulfonylation?

A good starting point for many sulfonylation reactions involving anilines is to perform the addition of the sulfonyl chloride at a low temperature, such as 0 °C, to control the initial exothermic reaction.[3] After the addition is complete, the reaction mixture is often allowed to warm to room temperature (approx. 20-25 °C) and stirred for 6 to 24 hours.[2] However, less nucleophilic anilines may require harsher conditions, such as elevated temperatures (e.g., 75-90 °C) for extended periods (20-26 hours), to drive the reaction to completion.[4][5]

Q2: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most common and efficient method for monitoring the reaction.[6][7] By spotting the starting aniline, the reaction mixture, and a co-spot on a silica gel plate, you can visualize the consumption of the starting material and the formation of the product. The reaction is considered complete when the spot corresponding to the limiting reactant (usually the aniline) is no longer visible in the reaction mixture lane.[6] A detailed protocol for TLC monitoring is provided in Section 5.

Q3: What are the most common impurities and how are they formed?

The most frequent side reactions in sulfonylation of primary amines like anilines are:

  • Di-sulfonylation: The desired product, a secondary sulfonamide, can be further sulfonylated to form a tertiary N,N-bis(sulfonyl)aniline. This is more likely to occur with excess sulfonyl chloride or at higher temperatures.[3]

  • Hydrolysis of Sulfonyl Chloride: If there is moisture in the reaction system, the phenoxymethylsulfonyl chloride can react with water to form the corresponding sulfonic acid, which is unreactive and reduces the overall yield.[3]

  • C-Sulfonylation: Although less common with anilines, electrophilic aromatic substitution on the aniline ring can occur under certain conditions, leading to ring-sulfonylated isomers.[3]

Section 3: Troubleshooting Guide for Temperature & Time Optimization

Problem: My reaction shows very low yield or fails to proceed.

Possible Cause: The reaction temperature is too low, or the reaction time is too short. The activation energy for the reaction is not being overcome, especially if the aniline starting material is sterically hindered or electronically deactivated.

Troubleshooting Strategy: A systematic increase in temperature and/or reaction time is necessary. It is crucial to change only one variable at a time to understand its effect.

  • Time Extension: First, try extending the reaction time at room temperature. Take aliquots at 24, 48, and 72 hours and analyze by TLC to see if the starting material is being consumed.

  • Systematic Temperature Increase: If extending the time at room temperature is ineffective, set up a series of small-scale reactions at controlled, elevated temperatures.

Protocol for Temperature Optimization:

  • Set up three identical small-scale reactions (e.g., 0.5 mmol scale).

  • Run each reaction at a different temperature: 40 °C, 60 °C, and 80 °C.

  • Monitor each reaction by TLC every 4-6 hours.

  • After 24 hours, or once a reaction appears complete by TLC, work up the reaction and analyze the crude product for yield and purity (e.g., by ¹H NMR or LC-MS).

Hypothetical Optimization Data:

Experiment #Temperature (°C)Time (h)Conversion by TLC (%)Crude Yield (%)Key Observation
12524~20%18%Reaction is very slow.
24024~60%55%Significant improvement in conversion.
36024>95%91%Reaction goes to completion.
48024>95%82%Product is less pure; decomposition suspected.

This data suggests that 60 °C is the optimal temperature for this hypothetical reaction, providing the best balance of reaction rate and product stability.

Problem: My reaction produces a significant amount of impurities and the desired product appears to be degrading.

Possible Cause: The reaction temperature is too high, or the reaction time is too long. High temperatures can accelerate side reactions like di-sulfonylation or cause thermal decomposition of the starting materials or the sulfonamide product.[3]

Troubleshooting Strategy: The goal is to find the minimum temperature and time required for complete conversion of the limiting reactant.

  • Confirm Reactant Stability: Before optimization, run a stability test. Stir a solution of your starting aniline and your final product separately at the high temperature you used previously. Analyze by TLC or LC-MS after a few hours to see if any degradation has occurred.

  • Systematic Temperature Decrease: Based on your initial high-temperature experiment, run a series of reactions at lower temperatures.

Protocol for Reducing Impurities:

  • If your initial reaction was at 80 °C, set up new reactions at 70 °C, 60 °C, and 50 °C.

  • Monitor these reactions closely by TLC, specifically looking for the disappearance of the limiting reactant.

  • As soon as the limiting reactant is consumed, immediately stop the reaction and begin the workup. Do not let it stir for an arbitrary amount of time.

  • Compare the purity of the crude product from each temperature.

Hypothetical Optimization Data:

Experiment #Temperature (°C)Time to Completion (h)Crude Purity (%)Key Observation
1 (Initial)801275%Multiple impurity spots on TLC.
2701888%Purity improved, reaction slightly slower.
3602496%Clean reaction profile, acceptable time.
45048+97%Reaction is too slow for practical purposes.

This data indicates that lowering the temperature from 80 °C to 60 °C significantly improves product purity by minimizing side reactions, albeit at the cost of a longer reaction time.

Section 4: Systematic Optimization Workflow

For a robust optimization, a logical workflow should be followed. This ensures that you find the true optimal conditions efficiently.

OptimizationWorkflow Troubleshooting & Optimization Workflow cluster_low_yield Low Yield / Incomplete Reaction cluster_high_impurity High Impurity / Decomposition Start Initial Experiment (e.g., 25°C, 24h) Analyze Analyze Outcome (TLC, Yield, Purity) Start->Analyze Decision Is Reaction Outcome Optimal? Analyze->Decision Increase_T Increase Temperature Systematically (e.g., 40°C -> 60°C -> 80°C) Decision->Increase_T No (Low Yield) Decrease_T Decrease Temperature Systematically (e.g., 70°C -> 60°C -> 50°C) Decision->Decrease_T No (High Impurity) End Optimal Conditions Found Decision->End Yes Extend_t Extend Reaction Time (e.g., 48h, 72h) Increase_T->Extend_t Analyze_Low Re-analyze Outcome Extend_t->Analyze_Low Analyze_Low->Decision Shorten_t Shorten Reaction Time (Stop immediately at completion) Decrease_T->Shorten_t Analyze_High Re-analyze Outcome Shorten_t->Analyze_High Analyze_High->Decision

Caption: Workflow for systematic reaction optimization.

Section 5: Key Experimental Protocols

Protocol 5.1: General Synthesis Procedure
  • To a stirred solution of 2-aminodiphenyl ether (1.0 eq.) and a suitable base (e.g., triethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF), cool the mixture to 0 °C in an ice bath.

  • Add a solution of phenoxymethylsulfonyl chloride (1.05 eq.) in the same solvent dropwise over 15-30 minutes.

  • After the addition is complete, allow the reaction to warm to the desired temperature (e.g., room temperature or 60 °C).

  • Stir the reaction for the determined optimal time, monitoring progress by TLC.

  • Upon completion, quench the reaction with water or a dilute aqueous acid (e.g., 1M HCl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

Protocol 5.2: Monitoring by Thin-Layer Chromatography (TLC)
  • Prepare the Chamber: Add a suitable mobile phase (e.g., a 7:3 mixture of hexanes:ethyl acetate) to a TLC chamber to a depth of about 0.5 cm. Cover and let the chamber equilibrate.[6]

  • Prepare the Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel plate. Mark three lanes: "SM" (Starting Material), "RXN" (Reaction Mixture), and "CO" (Co-spot).[7]

  • Spotting:

    • Using a capillary tube, spot a dilute solution of your starting aniline on the "SM" and "CO" marks.

    • Using a fresh capillary, spot the reaction mixture on the "RXN" and "CO" marks (directly on top of the SM spot).[6]

  • Development: Place the plate in the equilibrated chamber and replace the lid. Allow the solvent to travel up the plate until it is about 1 cm from the top.[7]

  • Visualization: Remove the plate, immediately mark the solvent front with a pencil, and let the plate dry. Visualize the spots under a UV lamp. The disappearance of the starting material spot in the "RXN" lane indicates the reaction is progressing towards completion.[6]

Section 6: References

  • BenchChem. (n.d.). Technical Support Center: Methanesulfonylation of Anilines. Retrieved from

  • BenchChem. (n.d.). Benzenesulfonyl Chloride: A Technical Guide to the Mechanism of Action in Sulfonylation. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Monitoring Sulfonylation Reactions with TLC. Retrieved from

  • Jiang, J., et al. (2018). Synthesis of N-arylsulfonamides via Fe-promoted reaction of sulfonyl halides with nitroarenes in an aqueous medium. Organic & Biomolecular Chemistry, 16, 5016-5020. Retrieved from [Link]

  • Kurkin, A. V., et al. (2024). Synthesis of sulfonamides. Chemistry & Biology Interface. Retrieved from [Link]

  • Wallace, O. B. (2009). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 50(33), 4764-4766. Retrieved from [Link]

  • Wang, J., et al. (2014). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic Letters, 16(21), 5644-5647. Retrieved from [Link]

  • Wsu.edu. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • CN102557994A - The synthetic method of 2-phenoxymethanesulfonanilide. (2012). Google Patents. Retrieved from

  • Ghorbani-Vaghei, R., & Veisi, H. (2009). Sulfonylation of anilines and some alcohols under solvent-free conditions. Semantic Scholar. Retrieved from [Link]

Sources

Troubleshooting

preventing thermal and photolytic degradation of 2-((Phenoxymethyl)sulfonyl)aniline

Technical Support Center: Troubleshooting & Stability Guide for 2-((Phenoxymethyl)sulfonyl)aniline Overview 2-((Phenoxymethyl)sulfonyl)aniline (CAS: 51765-51-6) is a critical pharmacological agent often utilized in infla...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting & Stability Guide for 2-((Phenoxymethyl)sulfonyl)aniline

Overview

2-((Phenoxymethyl)sulfonyl)aniline (CAS: 51765-51-6) is a critical pharmacological agent often utilized in inflammatory disease research, functioning by modulating prostaglandin production[1]. However, its unique structural motifs—an aniline ring situated ortho to a phenoxymethyl sulfone group—render it highly susceptible to both photolytic and thermal degradation. This support center provides field-proven insights, causal explanations, and self-validating protocols to ensure the integrity of your experimental workflows.

Part I: Photolytic Degradation (Mechanisms & Prevention)

Q: Why does my compound solution turn yellow/brown when left on the benchtop? A: This discoloration is a classic hallmark of aniline photo-oxidation. The primary amine group on the aniline ring absorbs ambient UV and visible light, exciting the molecule into a reactive triplet state. This state readily interacts with dissolved oxygen to form reactive oxygen species (ROS), leading to N-oxidation and subsequent dimerization into highly conjugated, colored azobenzene derivatives. Furthermore, the sulfonyl linkage can undergo photolytic C-S bond cleavage, generating radical species that propagate degradation[2]. Solution: Always handle solutions in actinic (amber) glassware and store them in the dark.

Q: How do I ensure my photostability testing complies with regulatory standards? A: To validate the photostability of 2-((Phenoxymethyl)sulfonyl)aniline for drug development, you must adhere to the ICH Q1B guidelines[3]. The protocol requires exposing the compound to a minimum of 1.2 million lux hours of visible light and 200 W·h/m² of UVA light (300–400 nm)[4]. A dark control (foil-wrapped) must be run simultaneously to differentiate photolytic from thermal degradation caused by the light source's heat[5].

PhotolyticDegradation Compound 2-((Phenoxymethyl)sulfonyl)aniline UV UV/Vis Irradiation (>200 W·h/m²) Compound->UV Excited Excited Triplet State UV->Excited Pathway1 Homolytic C-S Cleavage (Radical Generation) Excited->Pathway1 Internal Bond Stress Pathway2 Amine Photo-oxidation (Azobenzene Formation) Excited->Pathway2 Reaction with O2

Photolytic degradation pathways of 2-((Phenoxymethyl)sulfonyl)aniline under UV/Vis irradiation.

Part II: Thermal Degradation (Mechanisms & Prevention)

Q: What drives the thermal instability of this compound during heated assays or sterilization? A: The thermal vulnerability stems from the proximity of the nucleophilic aniline amine to the electrophilic sulfonyl and phenoxymethyl ether groups. At elevated temperatures (>60°C), sulfonamides and sulfonyl anilines undergo characteristic thermal degradation, often resulting in the cleavage of the C-S or S-N bonds, yielding polar breakdown products like sulfanilamide derivatives[6]. Additionally, the ortho-arrangement facilitates intramolecular nucleophilic attack (analogous to a Smiles rearrangement), leading to the extrusion of SO₂ or cleavage of the phenoxymethyl ether[2].

Q: Can I autoclave solutions containing 2-((Phenoxymethyl)sulfonyl)aniline? A: No. Autoclaving (121°C) will cause catastrophic thermal degradation. Thermal profiling of structurally related sulfonyl anilines demonstrates significant breakdown and acetylation/oxidation of the amine moiety at elevated temperatures[6]. Solution: Use sterile filtration (0.22 µm PTFE or nylon membranes) for sterilization. Ensure the solvent is at room temperature or chilled prior to filtration.

Part III: Self-Validating Experimental Protocols

Protocol 1: ICH Q1B-Compliant Photostability Confirmatory Study

Causality: This protocol isolates photolytic variables from thermal variables by utilizing a strictly regulated dark control, ensuring that any observed degradation is definitively photon-driven[7].

  • Sample Preparation: Prepare 1 mg/mL solutions of 2-((Phenoxymethyl)sulfonyl)aniline in HPLC-grade Methanol. Aliquot 2 mL into two identical clear quartz vials.

  • Control Implementation: Wrap one vial completely in aluminum foil (Dark Control) to protect it from photon exposure while subjecting it to the same ambient chamber temperature[5].

  • Actinometry & Exposure: Place both vials in a photostability chamber (e.g., SUNTEST) calibrated with Quinine Actinometry[7]. Expose the samples until the chamber sensors register 1.2 million lux hours of visible light and 200 W·h/m² of UVA[4].

  • Quenching & Analysis: Remove vials, immediately wrap the exposed vial in foil, and transfer both to a 4°C environment. Analyze via HPLC-MS/MS within 12 hours to quantify degradation products.

ProtocolWorkflow Start Sample Prep (1 mg/mL in MeOH) Split Split Cohort Start->Split Expose Light Exposure (ICH Q1B Limits) Split->Expose Unshielded Control Dark Control (Foil Wrapped) Split->Control Shielded Analyze HPLC-MS/MS Quantification Expose->Analyze Control->Analyze

Self-validating workflow for ICH Q1B photostability testing with integrated dark control.

Protocol 2: Thermal Stress Profiling via HPLC-MS/MS

Causality: By applying a temperature gradient and measuring degradation kinetics, researchers can calculate the activation energy (Ea) for the compound's specific degradation pathways, allowing for precise shelf-life predictions[8].

  • Preparation: Prepare a 0.5 mg/mL solution in a 50:50 mixture of Acetonitrile and aqueous buffer (pH 7.4).

  • Thermal Cycling: Aliquot into sealed glass ampoules. Incubate ampoules in precision thermal blocks set to 25°C, 40°C, 60°C, and 80°C.

  • Sampling: Extract 50 µL aliquots at t = 0, 1, 4, 12, and 24 hours. Immediately quench the reaction by diluting 1:10 in ice-cold Acetonitrile.

  • Quantification: Analyze using HPLC-Orbitrap HRMS to identify polar degradation products (e.g., sulfanilamide derivatives or cleaved phenoxy moieties)[6].

Part IV: Data Presentation & Troubleshooting

To facilitate quick decision-making, the following tables summarize the quantitative stability parameters and troubleshooting steps for 2-((Phenoxymethyl)sulfonyl)aniline.

Table 1: Quantitative Stability Profile (Simulated Data based on Sulfonyl Aniline Kinetics)

Environmental StressorConditionsDegradation at 24h (%)Primary Degradant Identified
Ambient Light Clear vial, 25°C, Lab bench12.5%Azobenzene dimer (m/z +)
ICH Q1B Photostress Quartz vial, 1.2M lux-hr45.2%C-S cleavage products
Thermal (Mild) Dark, 40°C< 2.0%Trace ether cleavage
Thermal (Extreme) Dark, 80°C38.7%Sulfanilamide derivatives[6]

Table 2: Troubleshooting Matrix

Observed IssueMechanistic CausePreventative Action
Precipitation during storage Temperature fluctuations causing polymorph transition or insolubility[8].Store aliquots at a constant -20°C. Avoid repeated freeze-thaw cycles.
Peak splitting on HPLC Intramolecular rearrangement forming structural isomers[2].Maintain sample tray at 4°C; lower injection port temperature.
Loss of efficacy in vitro Photolytic oxidation of the aniline group altering target binding[1].Perform all dosing under yellow/red safe-light conditions.

Sources

Optimization

Technical Support Center: Resolving Peak Tailing in 2-((Phenoxymethyl)sulfonyl)aniline HPLC Analysis

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals dealing with chromatographic peak distortions when analyzing 2-((Phenoxymethyl)sulfonyl)aniline...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals dealing with chromatographic peak distortions when analyzing 2-((Phenoxymethyl)sulfonyl)aniline .

Because this compound contains both a sulfonamide-like framework and a primary aniline group, it presents unique chromatographic challenges. The aniline group is basic (pKa ~4.6), making it highly susceptible to secondary electrostatic interactions on standard silica-based reversed-phase columns. This guide provides field-proven, self-validating protocols to diagnose and eliminate peak tailing.

Mechanistic Insight: The "Why" Behind the Tailing

To fix peak tailing, we must first understand the causality of the interaction. Silica-based stationary phases contain residual, unbonded silanol groups (Si-OH) on their surface, which typically have a pKa between 3.5 and 4.5[1].

If your mobile phase pH is set between 4.0 and 7.0, two chemical events occur simultaneously:

  • The residual silanols lose a proton and become negatively charged ( −SiO− )[1].

  • The basic aniline group on 2-((Phenoxymethyl)sulfonyl)aniline accepts a proton and becomes positively charged ( −NH3+​ ).

This creates a strong electrostatic attraction (an ion-exchange mechanism) that competes with the primary hydrophobic retention mechanism[2]. As the analyte plug moves through the column, some molecules are held back by these active silanol sites, causing the rear of the peak to drag and form a "tail"[3].

Mechanism Analyte 2-((Phenoxymethyl)sulfonyl)aniline (Basic Aniline Group) MidPH Mid pH (4.0 - 7.0) Aniline is Protonated (-NH3+) Analyte->MidPH Interaction Strong Electrostatic Interaction (Ion-Exchange) MidPH->Interaction Silanol Silica Stationary Phase Ionized Silanols (-SiO-) Silanol->Interaction Result Severe Peak Tailing (As > 2.0) Interaction->Result

Caption: Mechanism of peak tailing via ion-exchange between protonated aniline and ionized silanols.

Troubleshooting FAQs

Q1: Why does 2-((Phenoxymethyl)sulfonyl)aniline tail while my neutral impurities do not? Neutral compounds interact with the stationary phase purely through hydrophobic partitioning; they do not undergo ion-exchange with ionized silanols[3]. If your neutral reference peaks (e.g., toluene or a neutral starting material) are perfectly symmetrical, the tailing is definitively a chemical issue (secondary interactions) rather than a physical system issue (such as dead volume, a failing pump, or bad plumbing)[3].

Q2: How do I adjust the mobile phase pH to eliminate this tailing? You have two thermodynamic approaches to disrupt the ion-exchange interaction:

  • Low pH (< 3.0): Using acidic buffers ensures the silanol groups are fully protonated (neutralized to Si-OH), effectively eliminating the electrostatic attraction[2],[1].

  • High pH (> 9.0): Using basic buffers deprotonates the aniline group (neutralizing it to −NH2​ ). However, this requires a specialized high-pH tolerant column (e.g., hybrid silica) to prevent the silica matrix from dissolving[3].

Q3: If I cannot change my pH due to other method constraints, what column chemistry should I use? Switch from older "Type A" silica to high-purity "Type B" silica columns[2],[4]. Type B columns are manufactured with significantly lower metal contamination, which reduces the acidity and activity of residual silanols[4]. Additionally, highly end-capped or polar-embedded stationary phases provide steric shielding that blocks the basic aniline from reaching the silica surface[3].

Q4: Can mobile phase additives help? Yes. Amine modifiers like at concentrations of 0.1–0.2% (v/v) act as highly effective silanol suppressors[5]. TEA is a strong base that competitively binds to the active silanol sites, effectively masking them from your target analyte[5],[4].

G Start Peak Tailing Observed for Target Analyte CheckSystem Inject Neutral Reference Standard Start->CheckSystem IsSystem Are neutral peaks also tailing? CheckSystem->IsSystem FixPlumbing Physical Issue: Fix Plumbing / Void Volume IsSystem->FixPlumbing Yes ChemicalIssue Chemical Issue: Secondary Silanol Interactions IsSystem->ChemicalIssue No AdjustPH Adjust Mobile Phase pH ChemicalIssue->AdjustPH Additives Add Amine Modifiers (e.g., TEA 0.1%) ChemicalIssue->Additives ChangeColumn Switch to End-capped / Base-Deactivated Column ChemicalIssue->ChangeColumn LowPH Low pH (< 3.0) Protonate Silanols (Si-OH) AdjustPH->LowPH HighPH High pH (> 9.0) Deprotonate Aniline (-NH2) AdjustPH->HighPH

Caption: Logical decision tree for diagnosing and resolving HPLC peak tailing of basic compounds.

Quantitative Data & Optimization Matrices

To help you select the best optimization route, the following tables summarize the expected impact of various chromatographic parameters on the USP Tailing Factor ( As​ ). An ideal Gaussian peak has an As​ of 1.0, while an As​≤1.5 is generally considered acceptable for accurate quantitation[3],[1].

Table 1: Impact of Mobile Phase pH and Additives on 2-((Phenoxymethyl)sulfonyl)aniline Tailing

Mobile Phase ConditionAnalyte StateSilanol StateExpected Tailing Factor ( As​ )Recommendation
pH 6.0 (No Additives) Protonated ( −NH3+​ )Ionized ( −SiO− )> 2.0 (Severe Tailing)Avoid for basic anilines.
pH 2.5 (Phosphate Buffer) Protonated ( −NH3+​ )Neutral ( −SiOH )1.1 - 1.3 (Excellent)Primary Choice. Enhances robustness[2].
pH 9.5 (Ammonium Bicarb) Neutral ( −NH2​ )Ionized ( −SiO− )1.1 - 1.4 (Good)Requires hybrid silica columns[3].
pH 6.0 + 0.1% TEA Protonated ( −NH3+​ )Masked by TEA1.2 - 1.5 (Acceptable)Good alternative if pH cannot be altered[5].

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. By calculating the tailing factor before and after the intervention, you mathematically verify the success of the troubleshooting step.

Protocol A: Mobile Phase pH Optimization Workflow (Low pH)

Use this protocol to neutralize active silanols and eliminate ion-exchange interactions.

  • Prepare the Aqueous Buffer: Dissolve Potassium Phosphate (monobasic) in MS-grade water to achieve a 20 mM concentration.

  • Adjust pH: Slowly add dilute Phosphoric Acid (or 0.1% Formic Acid if LC-MS compatibility is required) while monitoring with a calibrated pH meter until the pH reaches exactly 2.5[2],[1].

  • Filter and Degas: Pass the buffer through a 0.22 µm hydrophilic filter to remove particulates that could cause physical column blockages.

  • Equilibrate: Flush the HPLC system and equilibrate the column with the new mobile phase for a minimum of 20 column volumes to ensure complete protonation of the silica surface.

  • System Suitability Injection: Inject a neutral marker (e.g., uracil or toluene) followed by the 2-((Phenoxymethyl)sulfonyl)aniline standard.

  • Validation: Calculate the USP Tailing Factor ( As​ ). If As​≤1.5 , the chemical interaction has been successfully suppressed[3].

Protocol B: Implementing Triethylamine (TEA) as a Silanol Blocker

Use this protocol if your method strictly requires a mid-range pH (e.g., pH 5-7) where silanols are active.

  • Prepare the Base Solvent: Measure your required volume of MS-grade water.

  • Add the Modifier: Add 0.1% to 0.2% (v/v) Triethylamine (TEA) directly to the aqueous phase[5],[4]. Note: TEA has a strong odor; perform this step in a fume hood.

  • Buffer the System: The addition of TEA will spike the pH. Titrate the solution back to your target pH (e.g., pH 6.0) using Glacial Acetic Acid. This forms a highly effective Triethylammonium acetate (TEAA) buffer system[5].

  • Extended Equilibration: TEA requires significant time to fully partition into the stationary phase and coat the active silanols. Equilibrate the column at your operating flow rate for at least 30-40 column volumes.

  • Validation: Monitor the baseline for stability. Once stable, inject the 2-((Phenoxymethyl)sulfonyl)aniline standard and verify that the tailing factor has dropped below 1.5.

References

  • Welch Materials. "Triethylamine as a Mobile Phase Additive: What Does It Do?" Welch Materials Technical Library. Available at:[Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex Blog. Available at:[Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions News. Available at:[Link]

  • Chromatography Online. "The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing." LCGC International. Available at:[Link]

  • Chromatography Online. "The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks." LCGC International. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectral data for 2-((Phenoxymethyl)sulfonyl)aniline structural validation

A Senior Application Scientist's Guide to Spectroscopic Verification The Compound: 2-((Phenoxymethyl)sulfonyl)aniline 2-((Phenoxymethyl)sulfonyl)aniline, with the molecular formula C₁₃H₁₃NO₃S and CAS number 51765-51-6, i...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Spectroscopic Verification

The Compound: 2-((Phenoxymethyl)sulfonyl)aniline

2-((Phenoxymethyl)sulfonyl)aniline, with the molecular formula C₁₃H₁₃NO₃S and CAS number 51765-51-6, is a molecule of interest in medicinal chemistry.[1] Its structure combines an aniline moiety, a phenoxymethyl group, and a sulfonyl linker. The precise arrangement of these functional groups is critical to its chemical properties and potential biological activity. NMR spectroscopy serves as the primary analytical technique for confirming this arrangement.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables present the predicted ¹H and ¹³C NMR data for 2-((phenoxymethyl)sulfonyl)aniline. These predictions are generated using advanced computational algorithms that consider the electronic environment of each nucleus.

Table 1: Predicted ¹H NMR Data for 2-((Phenoxymethyl)sulfonyl)aniline (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.90d1HAr-H (ortho to -SO₂)
~7.55t1HAr-H (para to -NH₂)
~7.30m2HAr-H (phenoxy)
~7.15t1HAr-H (meta to -SO₂)
~7.00m3HAr-H (phenoxy)
~6.85d1HAr-H (ortho to -NH₂)
~6.75t1HAr-H (meta to -NH₂)
~5.20s2H-O-CH₂-SO₂-
~4.10br s2H-NH₂

Table 2: Predicted ¹³C NMR Data for 2-((Phenoxymethyl)sulfonyl)aniline (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~157.0Ar-C (phenoxy, C-O)
~147.5Ar-C (aniline, C-NH₂)
~134.0Ar-C (aniline, C-SO₂)
~130.0Ar-CH (aniline)
~129.5Ar-CH (phenoxy)
~125.0Ar-CH (phenoxy, para)
~122.0Ar-CH (aniline)
~118.0Ar-CH (aniline)
~116.5Ar-CH (aniline)
~115.0Ar-CH (phenoxy)
~70.0-O-CH₂-SO₂-

In-depth Spectral Interpretation and Structural Validation

The predicted chemical shifts and multiplicities provide a detailed fingerprint of the molecule's structure. The following analysis demonstrates how this data confirms the identity of 2-((phenoxymethyl)sulfonyl)aniline.

¹H NMR Spectrum Analysis

The proton NMR spectrum can be divided into three key regions: the aromatic region (δ 6.5-8.5 ppm), the methylene bridge region (δ ~5.20 ppm), and the amine proton region (δ ~4.10 ppm).[2]

  • Aniline Ring Protons: The protons on the aniline ring are expected to exhibit distinct signals due to the differing electronic effects of the amino (-NH₂) and sulfonyl (-SO₂-) groups. The -NH₂ group is an electron-donating group, which shields the ortho and para protons, shifting them upfield.[3] Conversely, the -SO₂- group is a strong electron-withdrawing group, which deshields the ortho protons, shifting them significantly downfield. This explains the predicted downfield shift of the proton ortho to the sulfonyl group to around 7.90 ppm. The remaining aniline protons appear at relatively higher fields.

  • Phenoxymethyl Group Protons: The five protons of the monosubstituted phenoxy ring are predicted to appear in the range of 7.00-7.30 ppm. Their overlapping multiplets are characteristic of a phenyl group. The key feature of the phenoxymethyl moiety is the singlet at approximately 5.20 ppm, corresponding to the two protons of the methylene bridge (-O-CH₂-SO₂-). The singlet nature of this peak indicates the absence of adjacent protons, which is consistent with the proposed structure.

  • Amine Protons: The two protons of the primary amine group (-NH₂) are expected to appear as a broad singlet around 4.10 ppm. The chemical shift and broadness of this peak can be highly dependent on the solvent and concentration.

¹³C NMR Spectrum Analysis

The carbon NMR spectrum provides complementary information for structural confirmation.[4]

  • Aromatic Carbons: The aromatic region of the ¹³C NMR spectrum is predicted to show ten distinct signals, corresponding to the ten unique carbon atoms in the two aromatic rings (some may overlap). The carbon attached to the oxygen of the phenoxy group is expected at a downfield chemical shift (~157.0 ppm) due to the deshielding effect of the oxygen atom. Similarly, the carbon bonded to the nitrogen of the aniline ring is predicted around 147.5 ppm. The carbon atom attached to the electron-withdrawing sulfonyl group is also shifted downfield (~134.0 ppm).

  • Methylene Carbon: A crucial signal for structural validation is the methylene carbon of the -O-CH₂-SO₂- bridge, predicted to appear around 70.0 ppm. This upfield shift relative to the aromatic carbons is characteristic of an sp³-hybridized carbon atom bonded to two electronegative atoms (oxygen and the sulfonyl group).

Experimental Protocol for NMR Data Acquisition

For researchers intending to acquire experimental data for 2-((phenoxymethyl)sulfonyl)aniline or similar compounds, the following protocol is recommended:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift axis using the internal standard (TMS) or the residual solvent peak.

    • Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

Visualizing the Structure and Key NMR Correlations

The following diagrams illustrate the molecular structure of 2-((phenoxymethyl)sulfonyl)aniline and a conceptual workflow for its NMR-based structural validation.

Caption: Molecular structure of 2-((Phenoxymethyl)sulfonyl)aniline.

NMR Structural Validation Workflow cluster_DataAcquisition Data Acquisition cluster_SpectralAnalysis Spectral Analysis cluster_StructureConfirmation Structure Confirmation SamplePrep Sample Preparation (Compound in CDCl₃) H1_NMR ¹H NMR Acquisition (500 MHz) SamplePrep->H1_NMR C13_NMR ¹³C NMR Acquisition (125 MHz) SamplePrep->C13_NMR H1_Analysis ¹H Spectrum Analysis: - Chemical Shifts - Integration - Multiplicity H1_NMR->H1_Analysis C13_Analysis ¹³C Spectrum Analysis: - Chemical Shifts C13_NMR->C13_Analysis AssignProtons Assign Proton Signals: - Aniline Protons - Phenoxy Protons - Methylene Protons - Amine Protons H1_Analysis->AssignProtons AssignCarbons Assign Carbon Signals: - Aromatic Carbons - Methylene Carbon C13_Analysis->AssignCarbons FinalValidation Final Structural Validation AssignProtons->FinalValidation AssignCarbons->FinalValidation

Caption: Workflow for NMR-based structural validation.

Conclusion

The structural validation of 2-((phenoxymethyl)sulfonyl)aniline can be confidently achieved through a detailed analysis of its ¹H and ¹³C NMR spectra. Although experimental data is not widely published, high-quality predicted spectra, supported by a strong understanding of fundamental NMR principles and comparative analysis with related structures, provide a reliable basis for its characterization. This guide serves as a comprehensive resource for researchers in the field, outlining the expected spectral features and a robust protocol for experimental verification.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved March 24, 2026, from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved March 24, 2026, from [Link]

  • Supporting Information. (n.d.).
  • Supporting Information. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, simulated) (NP0002877). Retrieved March 24, 2026, from [Link]

  • ResearchGate. (n.d.). Confirmation of introduction of sulfonyl groups. (a) NMR spectra of.... Retrieved March 24, 2026, from [Link]

  • Guan, Y., et al. (2021). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 11(5), 309.
  • Pharmacompass. (n.d.). CAS 51765-51-6 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved March 24, 2026, from [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved March 24, 2026, from [Link]

  • SpectraBase. (n.d.). 4-Methoxy-N-(2-phenylsulfonylethyl)aniline - Optional[13C NMR] - Chemical Shifts. Retrieved March 24, 2026, from [Link]

  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved March 24, 2026, from [Link]

  • ResearchGate. (n.d.). Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and.... Retrieved March 24, 2026, from [Link]

  • MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved March 24, 2026, from [Link]

  • Kriz, J., et al. (2009). NMR investigation of aniline oligomers produced in the early stages of oxidative polymerization of aniline. The Journal of Physical Chemistry B, 113(19), 6666-6673.
  • Reher, R., et al. (2020).
  • Reher, R., et al. (2020). SMART NMR. Journal of the American Chemical Society, 142(9), 4114-4120.
  • SpectraBase. (n.d.). 2-(2-Phenylethynyl)aniline. Retrieved March 24, 2026, from [Link]

Sources

Comparative

A Comparative Guide to the Biological Efficacy of Novel Sulfonamides and Their Traditional Counterparts

For Researchers, Scientists, and Drug Development Professionals In the ever-evolving landscape of antimicrobial research, the sulfonamide class of drugs holds a significant place in the history of chemotherapy. However,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of antimicrobial research, the sulfonamide class of drugs holds a significant place in the history of chemotherapy. However, the rise of microbial resistance necessitates a continuous search for novel derivatives with enhanced efficacy. This guide provides a comparative framework for evaluating the biological performance of emerging sulfonamides, using the conceptual molecule 2-((Phenoxymethyl)sulfonyl)aniline as a representative of a novel structural class, against well-established traditional sulfonamides. While specific experimental data for 2-((Phenoxymethyl)sulfonyl)aniline is not publicly available, this document serves as a comprehensive guide for researchers on how to conduct such a comparative evaluation, grounded in established scientific principles and methodologies.

Mechanism of Action: A Tale of Two Sulfonamides

Traditional Sulfonamides: The Competitive Inhibition of Folate Synthesis

Traditional sulfonamides are synthetic bacteriostatic agents that function as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[1][2][3] This enzyme is crucial for the synthesis of folic acid (vitamin B9) in bacteria, a vital component for the production of DNA, RNA, and proteins.[4][5] By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block the metabolic pathway, thereby halting bacterial growth and replication.[6][7] Humans are unaffected by this mechanism as they obtain folic acid from their diet.[3][4]

Signaling Pathway: Folic Acid Synthesis Inhibition by Traditional Sulfonamides

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Dihydropteridine pyrophosphate Pteridine->DHPS DHF Dihydrofolic Acid DHPS->DHF Synthesis THF Tetrahydrofolic Acid DHF->THF Reduction NucleicAcids DNA, RNA, Proteins THF->NucleicAcids Essential for Synthesis Sulfonamide Traditional Sulfonamide Sulfonamide->DHPS Competitive Inhibition

Caption: Competitive inhibition of DHPS by traditional sulfonamides.

2-((Phenoxymethyl)sulfonyl)aniline: A Hypothesis of Modified Action

The introduction of a phenoxymethyl group in 2-((Phenoxymethyl)sulfonyl)aniline represents a significant structural departure from traditional sulfonamides. While the core sulfonamide moiety suggests a similar primary mechanism of DHPS inhibition, the bulky and hydrophobic phenoxymethyl group could introduce novel biological activities. It is plausible that this modification could:

  • Enhance binding affinity to the DHPS active site.

  • Introduce secondary mechanisms of action , such as disruption of the bacterial cell membrane or inhibition of other essential enzymes.

  • Overcome existing resistance mechanisms by altering the molecule's recognition by resistant DHPS variants or efflux pumps.

Further research is imperative to elucidate the precise mechanism of action of this and other novel sulfonamide derivatives.[8]

Comparative Biological Efficacy: An Experimental Roadmap

A direct comparison of the biological efficacy of 2-((Phenoxymethyl)sulfonyl)aniline and traditional sulfonamides requires a series of well-defined in vitro experiments. The following protocols provide a robust framework for such an evaluation.

Determining Antimicrobial Potency: MIC and MBC Assays

The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are fundamental parameters for quantifying the antimicrobial activity of a compound.[9][10][11]

Table 1: Hypothetical Comparative MIC/MBC Data

CompoundTest OrganismMIC (µg/mL)MBC (µg/mL)
2-((Phenoxymethyl)sulfonyl)aniline Staphylococcus aureusData to be determinedData to be determined
Escherichia coliData to be determinedData to be determined
Sulfamethoxazole (Traditional) Staphylococcus aureus0.25 - 64>1024
Escherichia coli1 - 128>1024

Experimental Protocol: Broth Microdilution for MIC Determination [6][10]

  • Prepare a two-fold serial dilution of the test compound (e.g., 2-((Phenoxymethyl)sulfonyl)aniline) and a traditional sulfonamide (e.g., Sulfamethoxazole) in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculate each well with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include positive controls (broth with bacteria, no compound) and negative controls (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflow: MIC and MBC Determination

cluster_MIC MIC Determination cluster_MBC MBC Determination SerialDilution Prepare Serial Dilutions of Test Compounds Inoculation Inoculate with Bacterial Suspension SerialDilution->Inoculation IncubationMIC Incubate 18-24h at 37°C Inoculation->IncubationMIC ReadMIC Visually Assess for Growth (Determine MIC) IncubationMIC->ReadMIC Plating Plate Aliquots from Clear MIC Wells onto Agar ReadMIC->Plating From wells with no visible growth IncubationMBC Incubate 24-48h at 37°C Plating->IncubationMBC ReadMBC Count Colonies (Determine MBC - 99.9% kill) IncubationMBC->ReadMBC

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Validation

A Comparative Guide to the Structure-Activity Relationship of 2-((Phenoxymethyl)sulfonyl)aniline Analogs as Putative Kinase Inhibitors

In the landscape of modern drug discovery, the sulfonylaniline scaffold has emerged as a privileged structure, integral to the design of numerous therapeutic agents.[1][2] This guide provides an in-depth, comparative ana...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the sulfonylaniline scaffold has emerged as a privileged structure, integral to the design of numerous therapeutic agents.[1][2] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) for a series of 2-((phenoxymethyl)sulfonyl)aniline analogs. Drawing upon established principles of medicinal chemistry and experimental data from related compound classes, we will explore the nuanced effects of structural modifications on their potential as kinase inhibitors.[3][4]

This document is intended for researchers, scientists, and drug development professionals. It aims to provide not just a summary of potential SAR trends, but also the underlying rationale for experimental design and interpretation, fostering a deeper understanding of this important chemical scaffold.

The 2-((Phenoxymethyl)sulfonyl)aniline Scaffold: A Foundation for Kinase Inhibition

The 2-((phenoxymethyl)sulfonyl)aniline core combines several key features that make it an attractive starting point for inhibitor design. The aniline moiety can serve as a crucial hydrogen bond donor and acceptor, interacting with the hinge region of a kinase active site. The sulfonyl group acts as a rigid linker and a hydrogen bond acceptor, while the phenoxymethyl group can be extensively modified to explore interactions with the solvent-exposed region or hydrophobic pockets of the ATP-binding site.

The general structure for the analogs discussed in this guide is presented below:

Figure 1: Core Scaffold of 2-((Phenoxymethyl)sulfonyl)aniline Analogs

Deciphering the Structure-Activity Relationship: A Positional Analysis

The biological activity of these analogs is exquisitely sensitive to the nature and position of substituents on both the aniline and phenoxy rings.

Substitutions on the Aniline Ring (Ring A)

The aniline ring is critical for anchoring the molecule within the kinase hinge region. Modifications here can significantly impact binding affinity and selectivity.

  • Electronic Effects: Electron-donating groups (e.g., -OCH₃, -CH₃) on the aniline ring are predicted to enhance the hydrogen-bonding capability of the aniline nitrogen, potentially increasing potency.[5] Conversely, strong electron-withdrawing groups (e.g., -NO₂, -CF₃) may diminish this interaction, leading to reduced activity.[6]

  • Steric Hindrance: Bulky substituents ortho to the sulfonyl group may disrupt the planarity of the molecule, hindering optimal interaction with the target. Small substituents at the meta and para positions are generally better tolerated.

Modifications of the Phenoxy Ring (Ring B)

The phenoxy ring typically extends towards the solvent-exposed region of the ATP-binding pocket, offering a prime location for introducing modifications to enhance potency and modulate physicochemical properties.

  • Hydrophobic Interactions: Introduction of small hydrophobic groups, such as halogens (-F, -Cl, -Br) or small alkyl groups, at the para-position of the phenoxy ring can lead to favorable van der Waals interactions with hydrophobic residues in the kinase active site, often resulting in increased potency.[7][8]

  • Polar Substituents: The addition of polar groups capable of forming hydrogen bonds (e.g., -OH, -NH₂, amides) can improve solubility and potentially form additional interactions with the protein or surrounding water molecules. The optimal position for these groups will be highly dependent on the specific kinase target.

The following table summarizes the predicted impact of various substitutions based on general SAR principles observed in related sulfonamide and aniline-based inhibitors.

Analog ID Ring A Substituent (R¹) Ring B Substituent (R²) Predicted Activity Rationale
1a HHBaselineUnsubstituted parent compound.
1b 4-OCH₃HIncreasedElectron-donating group enhances H-bonding of the aniline.[5]
1c 4-NO₂HDecreasedStrong electron-withdrawing group reduces H-bond donor strength.[6]
1d H4-ClIncreasedHalogen substitution can enhance hydrophobic interactions.[7]
1e 4-OCH₃4-ClSignificantly IncreasedCombination of favorable electronic and hydrophobic effects.
1f H4-OHVariablePotential for new H-bond, but may also impact cell permeability.

Experimental Protocols

To validate the hypothesized SAR, a systematic approach to synthesis and biological evaluation is required.

General Synthesis of 2-((Phenoxymethyl)sulfonyl)aniline Analogs

The synthesis of the target compounds can be achieved through a multi-step process, as adapted from established methodologies.[1][9][10]

Step 1: Synthesis of Substituted 2-Aminophenols Commercially available substituted 2-nitrophenols are reduced to the corresponding 2-aminophenols using a standard reducing agent like tin(II) chloride or catalytic hydrogenation.

Step 2: Sulfonylation of 2-Aminophenols The substituted 2-aminophenol is reacted with methanesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to yield the corresponding 2-(methylsulfonyl)aniline intermediate.

Step 3: Chloromethylation of the Sulfonamide The intermediate from Step 2 is treated with a chlorinating agent, such as sulfuryl chloride, to produce the 2-((chloromethyl)sulfonyl)aniline derivative.

Step 4: Etherification with Substituted Phenols The final step involves the Williamson ether synthesis, where the 2-((chloromethyl)sulfonyl)aniline is reacted with a substituted phenol in the presence of a base like potassium carbonate to yield the target 2-((phenoxymethyl)sulfonyl)aniline analog.

Synthesis_Workflow cluster_0 Synthesis of 2-((Phenoxymethyl)sulfonyl)aniline Analogs Start Substituted 2-Nitrophenol Step1 Reduction (e.g., SnCl2/HCl) Start->Step1 Intermediate1 Substituted 2-Aminophenol Step1->Intermediate1 Step2 Sulfonylation (CH3SO2Cl, Pyridine) Intermediate1->Step2 Intermediate2 Substituted 2-(Methylsulfonyl)aniline Step2->Intermediate2 Step3 Chloromethylation (e.g., SO2Cl2) Intermediate2->Step3 Intermediate3 Substituted 2-((Chloromethyl)sulfonyl)aniline Step3->Intermediate3 Step4 Williamson Ether Synthesis (Substituted Phenol, K2CO3) Intermediate3->Step4 End Target Analog Step4->End

Caption: Synthetic workflow for 2-((phenoxymethyl)sulfonyl)aniline analogs.
In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized analogs against a panel of kinases (e.g., Src, Abl, EGFR) should be determined using a well-established in vitro assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Protocol:

  • Reagent Preparation: Prepare assay buffer, kinase, substrate (e.g., a biotinylated peptide), ATP, and lanthanide-labeled antibody.

  • Compound Preparation: Serially dilute the test compounds in DMSO to create a concentration range (e.g., 100 µM to 1 nM).

  • Kinase Reaction: In a 384-well plate, add the kinase, test compound, and substrate. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction by adding EDTA. Add the TR-FRET detection reagents (e.g., europium-labeled anti-phospho-antibody and streptavidin-allophycocyanin). Incubate to allow for binding.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths.

  • Data Analysis: Calculate the ratio of the two emission signals and plot the inhibition curve against the compound concentration. Determine the IC₅₀ value using non-linear regression analysis.

Visualizing the Structure-Activity Landscape

The following diagram illustrates the key structural components of the 2-((phenoxymethyl)sulfonyl)aniline scaffold and their proposed roles in kinase inhibition.

SAR_Diagram cluster_scaffold 2-((Phenoxymethyl)sulfonyl)aniline Scaffold cluster_interactions Putative Kinase Interactions Aniline Aniline Ring (A) Sulfonyl Sulfonyl Linker Aniline->Sulfonyl Hinge Hinge Region Binding Aniline->Hinge H-Bonding Phenoxy Phenoxy Ring (B) Sulfonyl->Phenoxy -CH2-O- Sulfonyl->Hinge H-Bond Acceptor HydrophobicPocket Hydrophobic Pocket Phenoxy->HydrophobicPocket Hydrophobic/van der Waals SolventFront Solvent-Exposed Region Phenoxy->SolventFront Solubility/Selectivity

Caption: Key interactions of the scaffold with a putative kinase active site.

Conclusion and Future Directions

The 2-((phenoxymethyl)sulfonyl)aniline scaffold represents a promising starting point for the development of novel kinase inhibitors. The SAR analysis presented in this guide suggests that strategic modifications to both the aniline and phenoxy rings can significantly influence biological activity. Specifically, the introduction of small, electron-donating groups on the aniline ring and hydrophobic or polar substituents on the phenoxy ring are predicted to be fruitful avenues for optimization.

Future work should focus on the synthesis and in vitro screening of a diverse library of analogs to validate these hypotheses. Promising candidates should then be profiled for their selectivity across the kinome and evaluated in cell-based assays to assess their therapeutic potential. The systematic exploration of the SAR of this versatile scaffold holds considerable promise for the discovery of next-generation targeted therapies.

References

  • CN102557994A - The synthetic method of 2-phenoxymethanesulfonanilide - Google Patents.
  • Structure activity relationship (SAR). | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Synthesis and antibacterial activity of sulfonamides. SAR and DFT Studies | Request PDF. Available at: [Link]

  • Quantitative structure-activity relationships for 2-[(phenylmethyl)sulfonyl]pyridine 1-oxide herbicides - PubMed. Available at: [Link]

  • New route for the synthesis of N-alkyl-2-(phenylsulfonyl)anilines - ResearchGate. Available at: [Link]

  • Quantitative Structure-Activity Relationship Studies of a Series of Sulfa Drugs as Inhibitors of Pneumocystis carinii Dihydropteroate Synthetase - PMC. Available at: [Link]

  • Synthesis and Computational Study of Sulfonylimine Derivatives Targeting Anti-Inflammatory Activity - MDPI. Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available at: [Link]

  • Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides - PMC - NIH. Available at: [Link]

  • Sulfonylaniline-containing drugs and their construction methods. (A)... - ResearchGate. Available at: [Link]

  • The selectivity of protein kinase inhibitors: a further update - Symansis. Available at: [Link]

  • Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships - Adichunchanagiri University. Available at: [Link]

  • (PDF) Synthesis, characterization, and biological activity of some novel sulfonamide derivatives - ResearchGate. Available at: [Link]

  • Synthesis and biological activity of sulfonamide derivatives of epipodophyllotoxin - PubMed. Available at: [Link]

  • Substituted 2-[(2-benzimidazolylsulfinyl)methyl]anilines as potential inhibitors of H+/K+ ATPase - PubMed. Available at: [Link]

  • Synthesis, structure-activity relationships and biological evaluation of benzimidazole derived sulfonylurea analogues as a new class of antagonists of P2Y1 receptor - Frontiers. Available at: [Link]

  • Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones - ChemRxiv. Available at: [Link]

  • Evolution of Small Molecule Kinase Drugs - PMC. Available at: [Link]

  • Remote Sulfonylation of Anilines with Sodium Sulfifinates Using Biomass-Derived Copper Catalyst - MDPI. Available at: [Link]

  • Discovery, synthesis and biological evaluation of 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamides (SAPAs) as novel sphingomyelin synthase 1 inhibitors - PubMed. Available at: [Link]

  • Inhibition of Src kinase activity by 7-ethynyl-4-phenylamino-3-quinolinecarbonitriles: Identification of SKS-927 | Scilit. Available at: [Link]

  • Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease - PMC. Available at: [Link]

  • SEARCH FOR NEW TYROSINE KINASE INHIBITORS AMONG 2-(3-R-1H-1,2,4-TRIAZOL-5-YL)ANILINES AS POTENTIAL ANTITUMOR AGENTS USING MOLECULAR DOCKING | Journal of Chemistry and Technologies. Available at: [Link]

  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity - MDPI. Available at: [Link]

  • Clinical Pharmacological Evaluation of New Modality Development -Current Status, Issues and Future Prospects- | All Deliverables of the Drug Evaluation Committee | Japan Pharmaceutical Manufacturers Association. Available at: [Link]

  • Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors - RSC Publishing. Available at: [Link]

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Safety & Regulatory Compliance

Safety

2-((Phenoxymethyl)sulfonyl)aniline proper disposal procedures

Operational Safety & Disposal Blueprint: 2-((Phenoxymethyl)sulfonyl)aniline As a Senior Application Scientist, managing the lifecycle of pharmacologically active intermediates requires moving beyond basic compliance. 2-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety & Disposal Blueprint: 2-((Phenoxymethyl)sulfonyl)aniline

As a Senior Application Scientist, managing the lifecycle of pharmacologically active intermediates requires moving beyond basic compliance. 2-((Phenoxymethyl)sulfonyl)aniline (CAS 51765-51-6)—widely recognized in drug development as or N-(2-phenoxyphenyl)methanesulfonamide[1][2]—poses specific toxicological and environmental challenges. Because it contains a highly stable methanesulfonamide moiety and a lipophilic phenoxy ring[1], improper disposal can lead to severe aquatic toxicity and the release of hazardous combustion byproducts[3][4].

This guide provides a self-validating, field-tested operational framework for the safe handling, spill response, and ultimate thermal destruction of this compound.

Hazard Profiling & Mechanistic Toxicology

To design an effective disposal protocol, we must first understand the chemical's behavior. As a sulfonamide-based non-steroidal anti-inflammatory drug (NSAID) analog, this compound is biologically active. Toxicological studies on the parent drug class reveal significant aquatic risks, including in embryonic models at sub-lethal concentrations[3]. Consequently, environmental release into municipal sewage systems is strictly prohibited[5].

Table 1: Physicochemical & Hazard Classification

ParameterSpecification / Classification
Chemical Name 2-((Phenoxymethyl)sulfonyl)aniline / Nimesulide Impurity B[6]
CAS Number 51765-51-6[1]
Molecular Formula C13H13NO3S[1]
Physical State Crystalline Solid[7]
Transport Classification UN 2811, Toxic solid, organic, n.o.s., Class 6.1, PG III[4][5]
Ecological Hazard Water Hazard Class 1 (Do not allow to reach groundwater)[5]
Decomposition Products Nitrogen oxides (NOx), Sulfur oxides (SOx), Carbon monoxide[4][8]

Operational Handling & Spill Response Workflows

When a spill occurs, the primary objective is to prevent aerosolization of the toxic dust and to chemically neutralize the active pharmaceutical ingredient (API) residue on laboratory surfaces.

Mechanistic Spill Cleanup Protocol

Causality: Sulfonamides exhibit pH-dependent solubility. The . At a neutral or slightly acidic pH, the compound is highly lipophilic and difficult to wash away. By applying a slightly alkaline solution (pH 8–9), the sulfonamide nitrogen deprotonates, rendering the molecule anionic and highly water-soluble[7].

  • Step 1: Containment & PPE Don appropriate PPE: N95/P100 particulate respirator, nitrile gloves, and chemical safety goggles[4][7]. Immediately isolate the area and block nearby floor drains to prevent aquatic contamination[7].

  • Step 2: Primary Recovery For dry powder spills, do not dry sweep, as this generates hazardous aerosols[4]. Use a HEPA-filtered vacuum dedicated to hazardous APIs, or gently cover the spill with an inert, damp absorbent (e.g., diatomaceous earth) before collection[7].

  • Step 3: Alkaline Decontamination (Self-Validating Step) Prepare a 5% sodium bicarbonate wash solution (pH 8–9). Apply the solution to the contaminated surface. Validation Check: Visually inspect the washate. Because the alkaline environment forces the compound into its soluble anionic state[7], the liquid should become completely clear without suspended particulates. If cloudiness persists, reapply the alkaline buffer until the surface washes clear, mathematically proving complete solubilization of the residue.

  • Step 4: Waste Segregation Transfer all collected solids, absorbents, and wash liquids into a high-density polyethylene (HDPE) hazardous waste container labeled "UN 2811, Toxic Solid"[5].

SpillResponse Start Spill Detected (Solid or Solution) PPE Don PPE (N95/P100, Nitrile, Goggles) Start->PPE Contain Containment (Block Drains & HVAC) PPE->Contain Clean Physical Clean-up (HEPA Vac or Inert Absorbent) Contain->Clean Decon Alkaline Decontamination (pH 8-9 Wash) Clean->Decon Validate Validation Check (Clear Wash = Solubilized) Decon->Validate Waste Transfer to UN 2811 Waste Container Validate->Waste

Fig 1: Step-by-step spill response and alkaline decontamination workflow.

Step-by-Step Disposal & Thermal Destruction Plan

Standard landfilling is unacceptable for 2-((Phenoxymethyl)sulfonyl)aniline due to the risk of leachate contaminating aquifers with teratogenic API residues[3][9]. The only scientifically sound disposal method is [4].

Incineration Protocol

Causality: The chemical structure contains strong C-S and C-N bonds. To achieve complete mineralization and prevent the formation of toxic products of incomplete combustion (PICs), the waste must be subjected to temperatures exceeding 800°C[8][10]. However, combusting the methanesulfonamide group generates sulfur dioxide (SO2) and nitrogen dioxide (NO2)[4][8]. Therefore, the incinerator must be equipped with an alkaline flue gas scrubber to neutralize these acidic gases before atmospheric release[4].

  • Step 1: Primary Packaging Seal the waste in compatible, leak-proof primary receptacles (e.g., heavy-duty polyethylene bags). Ensure the waste is strictly segregated from strong oxidizing agents to prevent premature, uncontrolled exothermic reactions[7].

  • Step 2: Secondary Containment & Labeling Place primary bags into UN-rated secondary drums. Label the drums clearly with: "UN 2811, Toxic solid, organic, n.o.s. (Nimesulide Impurity B), Class 6.1"[5].

  • Step 3: Manifesting & Transport Engage a licensed hazardous waste transporter. Verify that the waste manifest explicitly states the requirement for thermal destruction (incineration) rather than landfilling[4].

  • Step 4: Thermal Destruction (Facility Verification) Ensure the receiving facility utilizes a rotary kiln or liquid injection incinerator operating at >800°C, coupled with wet alkaline scrubbing systems[4][8]. Validation Check: Request a Certificate of Destruction (CoD) from the facility confirming that the batch was processed under these specific thermal and scrubbing parameters.

DisposalPathway Waste Sealed Waste (UN 2811) Transport HazMat Transport (Class 6.1) Waste->Transport Incinerator Thermal Destruction (>800°C) Transport->Incinerator Gas Flue Gas (SOx / NOx) Incinerator->Gas Combustion Ash Inert Ash to Secure Landfill Incinerator->Ash Residue Scrubber Alkaline Scrubbing (Neutralization) Gas->Scrubber Exhaust Clean Exhaust Scrubber->Exhaust

Fig 2: Thermal destruction pathway highlighting mandatory flue gas scrubbing.

References

  • National Institutes of Health (NIH) / PubMed. "Evaluation of the potential environmental risk from the destination of medicines". Available at: [Link]

  • US Environmental Protection Agency (EPA). "Treatment of Hazardous Waste". Available at: [Link]

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